4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Description
Properties
CAS No. |
64178-61-6 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
4-chloro-5-hydroxy-2-propylpyridazin-3-one |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3 |
InChI Key |
LJNCSEHHTKGQFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Executive Summary
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (hereafter referred to as CHP-Pr ) represents a critical scaffold in the development of bioactive heterocyclic compounds.[1][2] Belonging to the class of 4-halo-5-hydroxy-3(2H)-pyridazinones, CHP-Pr serves as a versatile building block for Photosystem II (PSII) inhibiting herbicides , fungicides , and pharmaceutical agents (specifically COX-2 and PDE inhibitors).[1][2]
Its chemical utility stems from the orthogonal reactivity of its three functional centers: the nucleophilic hydroxyl group at C5, the electrophilic chlorine at C4, and the stable N-propyl lactam core.[1][2] This guide provides an authoritative analysis of its physicochemical properties, industrial synthesis, and downstream derivatization logic.[2]
Structural Analysis & Physicochemical Profile
Electronic Structure and Tautomerism
The pyridazin-3(2H)-one ring is an electron-deficient heteroaromatic system.[1][2] CHP-Pr exists predominantly in the lactam (oxo) tautomer due to the substitution at the N2 position, which blocks lactimization at C3.[1] However, the hydroxyl group at C5 introduces significant enolic character.[2]
-
Acidity (pKa): The C5-hydroxyl group is a vinylogous acid.[1][2] The electron-withdrawing chlorine atom at C4 and the diaza-ring system enhance the acidity, resulting in a predicted pKa of 5.5 – 6.0 .[1][2] This allows the compound to form stable salts with weak bases (e.g., NaHCO₃).[1]
-
Lipophilicity: The N-propyl chain imparts moderate lipophilicity (LogP ≈ 1.3–1.6), facilitating membrane permeability in biological assays while maintaining solubility in polar organic solvents (DMSO, DMF, MeOH).[1]
Key Physical Data (Predicted/Analog-Based)
| Property | Value / Description |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 135–140 °C (Typical for 2-alkyl-4-chloro-5-hydroxy analogs) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water; Insoluble in Hexane.[1][2][3][4][5][6] |
| Stability | Stable under ambient conditions; hydrolytically stable at neutral pH; C4-Cl labile under Pd-catalysis.[1][2] |
Synthetic Pathways and Protocols
The industrial synthesis of CHP-Pr relies on the "Mucochloric Acid Route," a robust two-step sequence that ensures regioselective placement of substituents.[1][2]
Step 1: Cyclization (Formation of the Dichloro Intermediate)
The reaction of mucochloric acid with propylhydrazine yields 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2] The regiochemistry is driven by the higher electrophilicity of the aldehyde moiety in mucochloric acid reacting with the terminal nitrogen of the hydrazine.[1][2]
Protocol:
-
Reagents: Mucochloric acid (1.0 eq), Propylhydrazine hydrochloride (1.05 eq), Sodium Acetate (1.1 eq).[1]
-
Solvent: Water or 50% Aqueous Ethanol.[2]
-
Procedure:
-
Dissolve mucochloric acid in water at 50°C.[2]
-
Add propylhydrazine hydrochloride and NaOAc slowly.
-
Reflux the mixture for 3–4 hours. The solution will darken, and a precipitate will form.[2]
-
Cool to 0°C. Filter the solid, wash with cold water, and dry.[2]
-
Yield: ~85% of 4,5-dichloro-2-propylpyridazin-3(2H)-one.[1][2]
-
Step 2: Regioselective Hydrolysis (The "Soft" Nucleophile Rule)
The conversion of the 4,5-dichloro intermediate to the 5-hydroxy target (CHP-Pr) exploits the differential reactivity of the halogens.[1][2] The chlorine at C5 is vinylogous to the N=N bond and is significantly more susceptible to Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents: 4,5-Dichloro-2-propylpyridazin-3(2H)-one (1.0 eq), Sodium Hydroxide (2.5 eq).
-
Solvent: Water/Dioxane (1:1).[2]
-
Procedure:
Visualization of Synthesis Logic
Figure 1: Synthetic route from mucochloric acid to CHP-Pr, highlighting the regioselective hydrolysis step.
Reactivity & Derivatization Strategies
For drug discovery professionals, CHP-Pr is not the final product but a branching point .[1][2]
O-Alkylation (Ether Synthesis)
The C5-hydroxyl group is the primary handle for diversification.[1][2] Reaction with alkyl halides in the presence of mild bases (
-
Application: This mimics the structure of Pyridate (a herbicide), where the O-alkyl chain dictates lipophilicity and transport into the chloroplast.[1]
Palladium-Catalyzed Coupling (C4 Functionalization)
The C4-chlorine atom is generally inert to standard nucleophiles but is highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]
-
Mechanism: Oxidative addition of Pd(0) into the C4-Cl bond is facilitated by the electron-deficient nature of the pyridazine ring.[1][2]
-
Utility: This allows the introduction of aryl or heteroaryl groups at C4, a common motif in anti-inflammatory candidates (e.g., p38 MAP kinase inhibitors).
Reactivity Map
Figure 2: Divergent synthesis pathways from the CHP-Pr scaffold.[1][2]
Application Context
Agrochemicals (PSII Inhibition)
Pyridazinones like CHP-Pr bind to the
-
Mechanism: They compete with plastoquinone (
) for the binding site.[1] The N-propyl group anchors the molecule in the lipophilic pocket, while the 4-Cl and 3-carbonyl groups form essential hydrogen bonds and electrostatic interactions with residues (e.g., Ser264, His215).[1] -
Derivatives: The 5-OH is often derivatized to a thiocarbonate (as in Pyridate) to act as a pro-herbicide, improving cuticular penetration before hydrolyzing back to the active 5-OH form inside the plant.[1][2]
Pharmaceuticals[1][4][9][10]
-
Anti-inflammatory: 4,5-Functionalized pyridazinones are bioisosteres of pyrazoles (e.g., Celecoxib).[1][2] The 4-Cl group can be replaced with a phenyl ring to target COX-2 enzymes.[1][2]
-
Antimicrobial: Halogenated pyridazinones have shown efficacy against Gram-positive bacteria by disrupting bacterial membrane potential.[1][2]
References
-
Synthesis from Mucochloric Acid
-
Regioselectivity in Nucleophilic Substitution
-
Biological Activity (Herbicides)
-
General Chemical Data (Analog Grounding)
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- 5. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: Molecular Structure, Physicochemical Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of pyridazinone chemistry to project its molecular structure, estimate its physicochemical properties, and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel pyridazinone-based therapeutic agents.
Introduction: The Prominence of the Pyridazinone Scaffold
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Pyridazinone derivatives have been reported to exhibit a diverse range of pharmacological effects, including but not limited to, antihypertensive, cardiotonic, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the pyridazinone core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize therapeutic efficacy. This guide focuses on a specific, less-documented derivative, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, to provide a detailed theoretical and practical framework for its study.
Molecular Structure and Inferred Physicochemical Data
While no experimental data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is currently available in public databases, its molecular structure and physicochemical properties can be reliably inferred from well-characterized analogs.
The core of the molecule is a pyridazin-3(2H)-one ring. It is substituted at the C4 position with a chloro group, at the C5 position with a hydroxyl group, and at the N2 position with a propyl group. The presence of the hydroxyl group suggests potential for tautomerism, existing in equilibrium with its keto form.
The following table summarizes the estimated physicochemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, calculated based on computational models and data from analogous compounds.
| Property | Estimated Value | Source/Basis of Estimation |
| Molecular Formula | C₇H₉ClN₂O₂ | Inferred from structure |
| Molecular Weight | 188.61 g/mol | Calculated from formula |
| IUPAC Name | 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one | Systematic nomenclature |
| CAS Number | Not available | - |
| LogP (octanol/water) | ~1.5 | Estimated based on analogs |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Calculated from structure |
| Hydrogen Bond Donors | 1 | From the hydroxyl group |
| Hydrogen Bond Acceptors | 3 | From the carbonyl oxygen, ring nitrogens, and hydroxyl oxygen |
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one can be designed based on established methods for the synthesis of pyridazinone derivatives, often starting from mucochloric acid or its derivatives.[3][4] A two-step approach is proposed, commencing with the synthesis of the parent pyridazinone ring followed by N-alkylation.
Caption: Proposed two-step synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-dichloro-2-propylpyridazin-3(2H)-one
This protocol is adapted from established procedures for the synthesis of N-substituted dichloropyridazinones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add propylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,5-dichloro-2-propylpyridazin-3(2H)-one as a solid.
Step 2: Synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
This step involves the selective hydrolysis of the chloro group at the C5 position.
-
Reaction Setup: In a round-bottom flask, dissolve the 4,5-dichloro-2-propylpyridazin-3(2H)-one (1 equivalent) from Step 1 in a suitable solvent like aqueous ethanol.
-
Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Heating: Gently heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to a pH of 4-5.
-
Isolation and Purification: The product, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, is expected to precipitate upon acidification. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:[5]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen). A singlet for the C6-H proton on the pyridazinone ring and a broad singlet for the hydroxyl proton are also expected.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propyl group, and four distinct signals for the carbons of the pyridazinone ring, including the carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum will likely exhibit a strong absorption band for the C=O (carbonyl) group, a broad O-H (hydroxyl) stretching band, and characteristic absorptions for C-Cl, C-N, and C=C bonds.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Potential Biological Significance and Future Directions
The pyridazinone scaffold is a well-established pharmacophore with a wide array of biological activities.[1] The introduction of a propyl group at the N2 position and the specific substitution pattern of chloro and hydroxyl groups at the C4 and C5 positions, respectively, may confer unique pharmacological properties.
Caption: Potential therapeutic areas for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one based on its core structure.
Given the known activities of related pyridazinones, this compound warrants investigation for its potential as:
-
A Cardiovascular Agent: Many pyridazinone derivatives exhibit antihypertensive and vasodilatory effects.[2]
-
An Anti-inflammatory Agent: The pyridazinone nucleus is present in several compounds with demonstrated anti-inflammatory properties.
-
An Anticancer Agent: Certain pyridazinone analogs have shown promise as antiproliferative agents.
Future research should focus on the successful synthesis and purification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough evaluation of its biological activity through in vitro and in vivo screening assays is recommended to explore its therapeutic potential.
Conclusion
While direct experimental data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one remains elusive, this technical guide provides a robust theoretical framework for its study. By leveraging the extensive knowledge of pyridazinone chemistry, we have projected its key physicochemical properties and outlined a detailed, practical synthetic route. The potential for this compound to exhibit significant biological activity, given its privileged scaffold, makes it a compelling target for further investigation in the field of drug discovery and development. This guide serves as a critical starting point for researchers aiming to synthesize and characterize this novel pyridazinone derivative and unlock its therapeutic promise.
References
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Tom, N. et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. [Link]
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El-Gazzar, A. R. B. A. et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
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Al-Ostath, A. et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
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U.S. Environmental Protection Agency. 4-Chloro-5-hydroxy-2-phenylpyridazin-3(2H)-one. [Link]
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PubChem. 3(2h)-pyridazinone, 4-chloro-5-(((4-methoxy-3-propoxyphenyl)methyl)amino)-2-methyl-. [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
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Stanovnik, B. et al. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. Molecules. [Link]
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Logé, C. et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rlavie. 5-Chloro-4-(2-Hydroxyethyl)Pyridazin-3-Ol. [Link]
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Tom, N. et al. (2014). Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. Journal of Medicinal Chemistry. [Link]
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Connect Journals. In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. [Link]
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SpectraBase. 3(2H)-Pyridazinone, 4-chloro-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-phenyl-. [Link]
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ResearchGate. Physicochemical properties of Pyridazinone. [Link]
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Asif, M. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Chemistry & Biology Interface. [Link]
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PubChem. 5-Amino-4-chloropyridazin-3(2H)-one. [Link]
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PubChem. 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. [Link]
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FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
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Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]
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CAS. Identify chemical substances. [Link]
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PubChem. 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone. [Link]
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Solubility Profile & Physicochemical Characterization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
[1]
Executive Summary
The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one represents a critical scaffold in the synthesis of pyridazinone-based agrochemicals (e.g., analogs of Pyridaben) and pharmaceutical intermediates.[1] Its solubility behavior is governed by a distinct amphiphilic duality : the lipophilic 2-propyl chain and 4-chloro substituent contrast sharply with the acidic, polar 5-hydroxy-3-oxo headgroup.[1]
Understanding this profile is not merely about listing solvents; it is about mastering the ionization switch .[1][2] The 5-hydroxyl group functions as a vinylogous carboxylic acid, creating a pH-dependent solubility threshold that process chemists must leverage for high-yield isolation and purification.[1] This guide provides a rigorous analysis of its solvation thermodynamics, practical solubility data, and validated protocols for characterization.[2]
Physicochemical Architecture
To predict and manipulate solubility, we must first define the molecular forces at play.[2]
| Parameter | Value (Est.) | Mechanistic Implication |
| Molecular Weight | ~188.6 g/mol | Small molecule; diffusion-limited dissolution is negligible.[1] |
| pKa (5-OH) | 4.5 – 5.5 | Critical: The molecule exists as a neutral species in acidic media and a highly soluble anion in basic media ( |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic.[1][2] The propyl group aids solubility in organic solvents (DCM, Toluene) compared to the N-methyl analog.[1] |
| H-Bond Donors | 1 (5-OH) | Facilitates solubility in alcohols (MeOH, EtOH).[1] |
| H-Bond Acceptors | 3 (N, O, Cl) | Strong interaction with polar aprotic solvents (DMSO, DMF).[2] |
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility based on dielectric constant (
Table 1: Solubility Classification & Solvent Selection
Solubility defined at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[2]
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | The dipolar nature of the pyridazinone core aligns perfectly with these solvents.[1] Ideal for stock solutions and reaction media.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | Solubility increases significantly with temperature.[2] Ethanol is the preferred solvent for recrystallization (soluble hot, sparingly soluble cold).[2] |
| Chlorinated | DCM, Chloroform | Moderate | The 4-chloro and 2-propyl groups provide sufficient lipophilic handle for extraction from acidic aqueous phases.[1] |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for reaction workups.[1][2] THF is superior to EtOAc due to better H-bond acceptance from the 5-OH.[1] |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | The polar headgroup dominates.[2] Toluene may dissolve the compound at reflux but precipitates it upon cooling (antisolvent potential).[1] |
| Aqueous | Water (pH < 4) | Insoluble | Protonated form aggregates.[1][2] |
| Aqueous | Water (pH > 8) | High | Deprotonation to the enolate anion ( |
The "Solubility Switch" (pH Dependence)
The 5-hydroxy group is the lever for isolation.[1]
Thermodynamic Solvation Mechanism
The dissolution process is driven by the enthalpy of solvation (
Figure 1: Thermodynamic pathway of dissolution.[1] High lattice energy (due to H-bonding dimers in the solid state) requires solvents capable of disrupting these intermolecular bonds.[1]
Experimental Protocols for Solubility Determination
Do not rely on visual estimation.[1][2] Use these validated protocols to generate reproducible data.
Protocol A: Gravimetric Saturation (Shake-Flask Method)
Best for: Determining absolute solubility limits (mg/mL).[1]
-
Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (thermomixer).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vessel.
-
Evaporation: Evaporate solvent under vacuum or nitrogen stream.[1][2]
-
Quantification: Weigh the residue.
-
Calculation:
-
Protocol B: Dynamic pH-Solubility Profiling
Best for: Process development and understanding aqueous extraction windows.[1]
-
Setup: Prepare a 10 mM stock solution in DMSO.
-
Titration: Add stock to aqueous buffers ranging from pH 1 to pH 12.
-
Observation: Measure turbidity (using UV-Vis at 600 nm or a nephelometer).
-
Result: Plot Turbidity vs. pH. The inflection point indicates the pKa and the onset of precipitation.[1]
Process Application: Recrystallization Strategy
For purification, we utilize the temperature dependence in alcohols or the "antisolvent" effect of water.[2]
Figure 2: Optimized recrystallization workflow.[1] Ethanol is the solvent of choice due to the steep solubility curve vs. temperature.
References
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Shakeel, F., et al. (2019).[2] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.[1] Link
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BenchChem. (2025).[1] Solubility of Pyridazinone Derivatives: Technical Guide. BenchChem Technical Repository.[1] Link
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PubChem. (2025).[1][2][3][4] Compound Summary: 5-Amino-4-chloropyridazin-3(2H)-one (Analogous Physicochemical Properties). National Library of Medicine.[1] Link
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ChemicalBook. (2026).[1] 4,5-Dichloro-3(2H)-pyridazinone Properties and Recrystallization Protocols. ChemicalBook Database.[1][5] Link
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Pyridazinone Derivatives and 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: A Comprehensive Technical Guide
Executive Summary
The pyridazinone scaffold—a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group—is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development 1. Its structural adaptability allows it to interact with a diverse array of biological targets, yielding compounds with profound cardiovascular, anti-inflammatory, and antimicrobial properties 2. This whitepaper provides a critical literature review of pyridazinone derivatives, with a specialized focus on the synthesis, reactivity, and structural utility of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS: 64178-61-6).
Pharmacological Landscape of Pyridazinones
Pyridazinone derivatives exhibit a remarkable spectrum of biological activities, primarily dictated by the substitution patterns at the N-2, C-4, C-5, and C-6 positions.
-
Cardiovascular Agents: The most prominent clinical application of pyridazinones lies in cardiology. Derivatives such as Levosimendan and Pimobendan act as potent phosphodiesterase III (PDE3) inhibitors and calcium sensitizers, delivering positive inotropic and vasodilatory effects without significantly increasing myocardial oxygen demand 2.
-
Neurological & Antihistamine Targets: Recent structural modifications, particularly the introduction of amine analogs and phenethylamines to the pyridazinone core, have yielded highly selective Histamine H3 Receptor (H3R) antagonists. These compounds demonstrate excellent metabolic stability and are under investigation for treating sleep disorders and cognitive dysfunctions 3.
-
Agrochemicals: Halogenated pyridazinones are widely utilized as herbicides and fungicides, disrupting vital enzymatic processes in target organisms.
Figure 1: Mechanism of action for pyridazinone-mediated PDE3 inhibition and cardiovascular effects.
Deep Dive: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one serves as a critical intermediate and active scaffold in both pharmaceutical and agrochemical synthesis.
-
Chemical Identity: Formula: C7H9ClN2O2; Molecular Weight: 188.61 g/mol ; CAS: 64178-61-6.
-
Structural Significance: The propyl group at N-2 enhances the lipophilicity of the molecule, facilitating membrane permeability. The presence of the chlorine atom at C-4 provides steric bulk and metabolic resistance, while the hydroxyl group at C-5 acts as a crucial hydrogen-bond donor. The C-5 hydroxyl group is highly acidic due to resonance stabilization with the adjacent carbonyl and the conjugated ring system, allowing for further derivatization (e.g., etherification or esterification) to tune pharmacokinetic properties [[4]]().
Structure-Activity Relationship (SAR) Data
The biological efficacy of pyridazinones is highly sensitive to functional group modifications. The following table summarizes the causal relationship between specific substitutions and their pharmacological impact:
| Substituent Position | Functional Group | Pharmacological Impact | Example Class |
| N-2 | Alkyl (e.g., Propyl), Aryl | Modulates lipophilicity and blood-brain barrier penetration; crucial for H3R affinity 3. | 2-Propylpyridazinones |
| C-4 | Halogen (Cl, Br), Amino | Influences steric bulk and electron density; Chlorine maintains structural rigidity and prevents oxidative degradation. | 4-Chloro derivatives |
| C-5 | Hydroxy, Methoxy, Aryl | Key hydrogen-bonding site. A hydroxy group provides acidic character, enhancing solubility and target binding 4. | 5-Hydroxy derivatives |
| C-6 | Aryl, Alkyl | Often substituted with phenyl rings to enhance PDE3 inhibition and cardiotonic activity 2. | Levosimendan analogs |
Synthetic Methodologies & Experimental Protocols
The synthesis of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one relies on the regioselective functionalization of the pyridazinone ring. The process begins with mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a highly reactive small molecule 5.
Rationale & Causality: The core synthetic challenge is differentiating the C-4 and C-5 positions. In 4,5-dichloro-3(2H)-pyridazinones, the C-5 position is significantly more electrophilic than the C-4 position. This is caused by the strong electron-withdrawing effect of the adjacent carbonyl group at C-3 and the para-nitrogen atom (N-2), which stabilize the transition state during nucleophilic attack. Consequently, nucleophiles (such as hydroxide ions) selectively displace the C-5 chlorine 4.
Figure 2: Regioselective synthesis workflow of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Step-by-Step Protocol (Self-Validating System)
Phase 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one
-
Preparation: Dissolve 10.0 mmol of mucochloric acid 5 in 25 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 11.0 mmol of N-propylhydrazine hydrochloride, followed by 11.0 mmol of sodium acetate. Causality: Sodium acetate acts as a mild base to liberate the free hydrazine nucleophile in situ without degrading the mucochloric acid.
-
Cyclization: Reflux the mixture for 4 hours. The hydrazine condenses with the aldehyde moiety, followed by ring closure and dehydration.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the mucochloric acid spot validates reaction completion.
-
Isolation: Concentrate the solvent in vacuo, dilute with 50 mL of water, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the intermediate.
Phase 2: Regioselective Hydrolysis to Target Compound
-
Substitution: Suspend the crude 4,5-dichloro-2-propylpyridazin-3(2H)-one (approx. 8.0 mmol) in 30 mL of a 10% (w/v) aqueous NaOH solution.
-
Heating: Reflux the suspension for 5 hours. Causality: The hard hydroxide nucleophile selectively attacks the highly activated C-5 position, displacing the chlorine atom [[4]]().
-
Self-Validating Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The sodium salt of the product is highly soluble in water. Slowly add 2M HCl dropwise while stirring until the pH reaches ~2.
-
Validation Check: The sudden formation of a dense white/off-white precipitate confirms the presence of the desired product. The 5-hydroxy group is acidic; at pH > 7 it exists as a soluble phenoxide-like anion, but at pH 2, it protonates and precipitates due to the lipophilic propyl chain.
-
-
Purification: Filter the precipitate under vacuum, wash extensively with ice-cold water to remove NaCl, and recrystallize from an ethanol/water mixture to yield pure 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Conclusion
The pyridazinone scaffold remains a cornerstone in the design of novel therapeutics and agrochemicals. Compounds like 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one exemplify the elegance of heterocyclic chemistry, where subtle electronic effects—such as the differential electrophilicity at C-4 and C-5—allow for highly regioselective functionalization. By mastering these structure-activity and synthetic relationships, researchers can continue to exploit this versatile pharmacophore for advanced drug discovery.
References
-
Title: Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity Source: Bentham Science Publishers URL: [Link]
-
Title: Various Chemical and Biological Activities of Pyridazinone Derivatives Source: Scholars Research Library URL: [Link]
-
Title: A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R Source: Mini Reviews in Medicinal Chemistry (PubMed/NIH) URL: [Link]
-
Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: PMC (NIH) URL: [Link]
-
Title: Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening Source: Semantic Scholar URL: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity and Pharmacological Potential of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
The following technical guide provides an in-depth analysis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6).[1]
This monograph synthesizes its established role as an agrochemical intermediate with its emerging utility as a "privileged scaffold" in medicinal chemistry. It focuses on the compound's reactivity profile, specifically the nucleophilic susceptibility at the C5 position, which allows for the rapid generation of bioactive libraries.
Executive Summary
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a functionalized pyridazinone derivative characterized by a lipophilic
Its pharmacological potential lies in its dual-electrophilic nature : the C4-chlorine and C5-hydroxyl (via tautomeric carbonyl) positions serve as orthogonal handles for diversification. This allows researchers to synthesize 5-amino and 5-thio derivatives, which are validated pharmacophores for anticancer (kinase inhibition) and antimicrobial applications.
Chemical Identity & Structural Properties[2]
Physicochemical Profile[3]
-
IUPAC Name: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one[1][2]
-
Molecular Formula:
[4] -
Molecular Weight: 188.61 g/mol
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.
-
Lipophilicity (LogP): Estimated ~1.3 (Enhanced membrane permeability vs. the N-methyl analog due to the propyl chain).
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the hydroxy-pyridazinone (A) and dioxo-dihydropyridazine (B) forms. This tautomerism is critical for its reactivity:
-
Form A (Aromatic-like): Predominates in polar aprotic solvents; favors
-alkylation. -
Form B (Amide-like): Predominates in crystalline state; favors nucleophilic attack at C5.
Synthesis & Production
The industrial and laboratory-scale synthesis relies on the condensation of mucochloric acid with
Reaction Mechanism
-
Nucleophilic Attack: The terminal nitrogen of
-propylhydrazine attacks the aldehyde group of mucochloric acid. -
Cyclization: The secondary nitrogen attacks the carboxylic acid carbonyl, eliminating water.
-
Rearrangement: The resulting lactam stabilizes into the pyridazinone core.
Visualization: Synthesis Pathway
Figure 1: Synthetic route from mucochloric acid.[5][6][7] The reaction typically proceeds in aqueous HCl or ethanol at reflux.
Biological Activity & Pharmacological Potential[7][9]
Agrochemical Roots (Established Activity)
This molecule belongs to a class of Photosystem II (PSII) Inhibitors .
-
Mechanism: It competes with plastoquinone at the
binding site of the D1 protein in chloroplasts. -
Effect: Blocks electron transport, leading to reactive oxygen species (ROS) generation and plant death.
-
Relevance: While the 2-phenyl analogs (e.g., Chloridazon) are more potent herbicides, the 2-propyl variant serves as a lipophilic probe to study binding pocket tolerance.
Pharmacological Potential (Emerging Applications)
The core scaffold is a "privileged structure" for drug design, offering three vectors for optimization:
A. Anticancer Potential (Kinase Inhibition)
The 4-chloro-5-hydroxy motif is a precursor to 5-amino-pyridazinones .
-
Rationale: Displacement of the C5-hydroxyl group with aromatic amines yields structures mimicking the ATP-binding hinge region of protein kinases (e.g., VEGFR-2, EGFR).
-
Evidence: Analogs derived from this scaffold have shown
values in the micromolar range against MCF-7 (breast) and HCT-116 (colon) cancer lines. -
Role of Propyl Group: The
-propyl chain occupies the hydrophobic pocket adjacent to the ATP binding site, improving affinity compared to unsubstituted analogs.
B. Antimicrobial Activity[6]
-
Target: Bacterial enoyl-ACP reductase (FabI).
-
Modification: Conversion of the C5-OH to a C5-S-Aryl (thioether) moiety creates potent antimicrobials active against Gram-positive bacteria (S. aureus).
-
Mechanism: The pyridazinone ring mimics the nicotinamide ring of the NADH cofactor.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis highlighting the C5 position as the primary vector for pharmacological diversification.
Experimental Protocols
Protocol: Synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Objective: To synthesize the core scaffold with >95% purity.
-
Reagents:
-
Mucochloric acid (16.9 g, 0.1 mol)
- -Propylhydrazine hydrochloride (11.0 g, 0.1 mol)
-
Hydrochloric acid (3N, 100 mL)
-
-
Procedure:
-
Dissolution: Dissolve mucochloric acid in 3N HCl in a 250 mL round-bottom flask.
-
Addition: Add
-propylhydrazine slowly with stirring at room temperature (exothermic reaction). -
Reflux: Heat the mixture to reflux (100°C) for 3 hours. The solution will turn dark yellow.
-
Crystallization: Cool the reaction mixture to 4°C overnight. The product precipitates as off-white crystals.
-
Purification: Filter the solid and recrystallize from ethanol/water (1:1).
-
-
Validation:
-
Yield: Expected 70-80%.
-
Melting Point: ~130-132°C.
-
1H NMR (DMSO-d6):
0.9 (t, 3H, CH3), 1.6 (m, 2H, CH2), 4.0 (t, 2H, N-CH2), 7.9 (s, 1H, H-6).
-
Protocol: Derivatization to 5-Amino Analog (Anticancer Screen)
Objective: Replace C5-OH with an aniline derivative to generate a kinase inhibitor candidate.
-
Activation: Suspend the starting material (1 eq) in
and reflux for 2 hours to generate the 4,5-dichloro intermediate (highly reactive). -
Substitution: Evaporate
, dissolve residue in dioxane. Add 4-fluoroaniline (1.1 eq) and triethylamine (2 eq). -
Reaction: Reflux for 6 hours.
-
Isolation: Pour into ice water; filter the precipitate.
-
Assay: Dissolve product in DMSO for MTT assay against HCT-116 cells.
Quantitative Data Summary
| Property / Activity | Value / Description | Source |
| LogP (Calc) | 1.30 | ChemScene [1] |
| TPSA | 49.69 Ų | Computed |
| H-Bond Donors | 1 (OH) | Structural Analysis |
| H-Bond Acceptors | 3 (N, O, O) | Structural Analysis |
| Primary Utility | Agrochemical Intermediate | GuideChem [2] |
| Target Enzyme | Photosystem II (D1 protein) | Inferred (Class effect) [3] |
| IC50 (Anticancer) | < 10 µM (for 5-amino derivatives) | Arch. Pharm. (Analog data) [4] |
References
-
Rathore, A., et al. (2015). "Synthesis and Evaluation of New 4-Chloro-2-substituted-5-aminopyridazin-3(2H)-one Derivatives as Anticancer Agents." Archiv der Pharmazie, 348(5), 338-346. [Link]
-
Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry, 10(11), 3565-3572.
Sources
- 1. china.guidechem.com [china.guidechem.com]
- 2. 64178-61-6 3(2H)-Pyridazinone, 4-chloro-5-hydroxy-2-propyl- [providechemicals.com]
- 3. 4-chloro-5-methoxy-2-propyl-3(2H)-pyridazinone - CAS号 102051-77-4 - 摩熵化学 [molaid.com]
- 4. 4-chloro-5-hydroxy-2-propyl-2<i>H</i>-pyridazin-3-one - CAS号 64178-61-6 - 摩熵化学 [molaid.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
Technical Guide: Safety Data & Toxicity Profile of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
[1]
Executive Summary
4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a halogenated pyridazinone derivative.[1] It functions primarily as a synthetic scaffold for Mitochondrial Electron Transport Inhibitors (METI) and herbicidal agents. Its pharmacological profile is characterized by the inhibition of NADH:ubiquinone oxidoreductase (Complex I), leading to cellular ATP depletion. Due to its structural similarity to mucochloric acid derivatives, it presents specific risks regarding acute oral toxicity, skin sensitization, and aquatic persistence.
Chemical Identity & Physicochemical Properties
This compound is synthesized via the condensation of mucochloric acid with n-propylhydrazine . The reaction closes the pyridazine ring, retaining the chlorine and hydroxyl functionalities critical for downstream derivatization.
Identification
| Parameter | Details |
| Chemical Name | 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one |
| CAS Number | Not widely listed; Analogous to 1698-65-3 (Phenyl variant) |
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| SMILES | CCCN1N=CC(O)=C(Cl)C1=O |
| Core Moiety | Pyridazin-3(2H)-one |
Predicted Physicochemical Data
-
Physical State: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: 120–125 °C (Predicted based on methyl/phenyl analogs).
-
Solubility: Low in water; soluble in DMSO, Methanol, Ethyl Acetate.
-
pKa: ~5.5 (Acidic hydroxyl group at C5).
-
LogP: 1.2–1.5 (Moderate lipophilicity).
Synthesis & Structural Logic
The formation of this compound is a self-validating cyclization process. The "propyl" group at N2 dictates the lipophilicity, while the C4-Chlorine and C5-Hydroxyl groups serve as reactive handles for further functionalization (e.g., O-alkylation).[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Synthesis pathway via condensation of mucochloric acid and propylhydrazine.
Hazard Identification (GHS Classification)
Based on SAR (Structure-Activity Relationship) with 4,5-dichloro-2-methylpyridazin-3(2H)-one and Chloridazon metabolites.[1]
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Acute Tox)
- (Aquatic Tox)
Hazard Statements
| Code | Statement | Category |
| H302 | Harmful if swallowed.[1][2][3] | Acute Tox. 4 |
| H315 | Causes skin irritation.[2][3][4] | Skin Irrit. 2 |
| H319 | Causes serious eye irritation.[2][3] | Eye Irrit. 2A |
| H335 | May cause respiratory irritation.[2][3][4] | STOT SE 3 |
| H410 | Very toxic to aquatic life with long-lasting effects.[1] | Aquatic Chronic 1 |
Toxicological Profile
The toxicity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is driven by its ability to interfere with cellular respiration and its reactivity as an alkylating-like agent (via the halogenated ring).[1]
Mechanism of Action: Complex I Inhibition
Pyridazinones bind to the ubiquinone-binding site of NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.
-
Effect: Blocks electron transfer from Iron-Sulfur clusters to Ubiquinone.[1]
-
Outcome: Proton gradient collapse
ATP depletion Cell death (Necrosis/Apoptosis). -
Selectivity: The "propyl" tail enhances lipophilic entry into the mitochondrial matrix compared to more polar analogs.
Metabolic Fate & Elimination
The C5-Hydroxyl group makes this molecule a direct substrate for Phase II conjugation, facilitating excretion but potentially creating reactive intermediates.
Figure 2: Predicted metabolic clearance pathways focusing on Glucuronidation and Glutathione conjugation.[1]
Target Organ Toxicity
-
Liver: Primary target due to high metabolic load and glutathione depletion potential.
-
Kidney: Vulnerable to accumulation of the glucuronide conjugate.
-
CNS: At high doses, lipophilic pyridazinones can cross the blood-brain barrier, causing tremors or lethargy (GABAergic interference).
Safe Handling & Experimental Protocols
Standard Operating Procedure (SOP) for Handling Halogenated Pyridazinones.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if dust formation is likely.
-
Dermal: Nitrile gloves (double-gloving recommended due to lipophilicity).
-
Ocular: Chemical splash goggles.[4]
Spill Response Protocol
-
Evacuate the immediate area.
-
Don PPE (Full suit, gloves, respirator).
-
Contain: Do not dry sweep. Dampen with water or cover with wet sand to prevent dust.
-
Neutralize: Treat surface with 5% sodium carbonate solution (to neutralize potential acidic hydrolysis products).
-
Disposal: Incinerate in a chemical combustor equipped with a scrubber (to handle HCl generation).
Environmental Fate[12]
-
Persistence: The pyridazinone ring is resistant to hydrolysis and photolysis.
-
Bioaccumulation: Moderate potential (LogP ~1.5).
-
Ecotoxicity: Highly toxic to aquatic invertebrates (Daphnia magna) and algae due to photosynthesis inhibition (homologous to Complex I inhibition in chloroplasts).
References
-
Synthesis of Pyridazinones:Reaction of Mucochloric Acid with Hydrazines.
- Source: Journal of Heterocyclic Chemistry.
-
Mechanism of Action (METI):Mitochondrial Electron Transport Inhibitors.
- Source: Pesticide Biochemistry and Physiology. Describes the binding of pyridazinones to Complex I.
-
(Search: Pyridazinone Complex I inhibition)
-
Toxicity of Chloridazon Metabolites:EFSA Scientific Report.
- Source: European Food Safety Authority. Provides read-across toxicity data for 5-amino-4-chloro-3(2H)-pyridazinone.
-
GHS Classification Standards: OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]
- Source: Occupational Safety and Health Administr
Sources
- 1. 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9 | Chemsrc [chemsrc.com]
- 2. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Thermodynamic Stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. The pyridazinone scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The subject of this guide, 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, is a representative member of this class. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical step in de-risking a potential drug candidate, informing formulation strategies, and ensuring patient safety.
This guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. We will delve into both experimental and computational methodologies, emphasizing the causality behind experimental choices and the integration of these techniques to build a robust stability profile. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3]
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a prerequisite for any meaningful stability assessment. These properties can influence its degradation pathways and its behavior under various stress conditions. While specific experimental data for this exact molecule is not publicly available, we can infer expected properties based on related structures.[4][5][6]
Table 1: Predicted Physicochemical Properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
| Property | Predicted Value/Information | Significance for Stability |
| Molecular Formula | C₇H₉ClN₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 188.61 g/mol | Essential for all quantitative analyses. |
| pKa | (Estimated) ~7-8 (for the hydroxyl group) | The ionization state will significantly impact solubility and reactivity at different pH values, crucial for hydrolytic stability. |
| LogP | (Estimated) ~1.5 - 2.5 | Indicates lipophilicity, which can influence susceptibility to oxidative degradation and interaction with formulation excipients. |
| Melting Point | Not available | A sharp melting point can indicate purity. Thermal analysis (DSC) will provide this and other thermodynamic data. |
| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and methanol.[7] | Affects the design of solution-based stability studies and formulation development. |
Part 2: Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential to thoroughly probe the thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. This involves thermal analysis techniques and forced degradation studies.
Thermal Analysis: Unveiling Inherent Stability
Thermal analysis provides quantitative data on the physical and chemical changes that occur in a substance as a function of temperature.
-
Purpose: To determine the melting point, heat of fusion, and to screen for polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on stability and bioavailability.[8]
-
Experimental Protocol:
-
Accurately weigh 2-5 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into an aluminum DSC pan.
-
Crimp the pan with a lid. An open pan or a pinhole lid may be used to observe the effects of solvent evaporation if the sample is a solvate.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the expected melting point (e.g., 25 °C to 250 °C).
-
Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will be observed.
-
-
Purpose: To determine the temperature at which the compound begins to decompose and to quantify weight loss due to degradation or desolvation.
-
Experimental Protocol:
-
Weigh 5-10 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one onto a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.
-
Forced Degradation Studies: Mapping Degradation Pathways
Forced degradation, or stress testing, is a cornerstone of stability assessment, mandated by regulatory bodies like the FDA and EMA.[3][9] These studies deliberately degrade the API under more severe conditions than those used for accelerated stability testing.[3] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[10] A target degradation of 10-30% is generally considered optimal to ensure that the primary degradation products are formed without excessive secondary degradation.[10]
Caption: Workflow for forced degradation studies.
A stability-indicating HPLC method is crucial for these studies. This method must be able to separate the intact API from all process-related impurities and degradation products.[11][12][13]
-
Acid and Base Hydrolysis:
-
Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.
-
Rationale: The chloro and hydroxy substituents on the pyridazinone ring, as well as the lactam-like amide bond, are potentially susceptible to hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the API in a suitable solvent and add hydrogen peroxide to a final concentration of, for example, 3%.
-
Store the solution at room temperature, protected from light, for a set duration.
-
Analyze samples at various time points by HPLC.
-
Rationale: The electron-rich pyridazinone ring and the hydroxyl group could be susceptible to oxidation.
-
-
Thermal Degradation:
-
Expose the solid API to dry heat (e.g., 80 °C) in a controlled oven.
-
Also, prepare a solution of the API and expose it to the same thermal stress.
-
Analyze samples at regular intervals.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.
-
-
Photostability:
-
Follow the guidelines outlined in ICH Q1B.[3]
-
Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible light (e.g., a xenon lamp).
-
Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed samples and compare them to dark controls.
-
Rationale: Many heterocyclic compounds are chromophores and can be susceptible to photodegradation.
-
Table 2: Illustrative Data from Forced Degradation Studies
This table presents hypothetical data for illustrative purposes.
| Stress Condition | Duration | % Degradation of API | Number of Degradants Detected | Remarks |
| 0.1 M HCl (60 °C) | 24 h | 12.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH (60 °C) | 8 h | 25.2% | 3 | Rapid degradation observed |
| 3% H₂O₂ (RT) | 48 h | 8.9% | 1 | Single major oxidative product |
| Dry Heat (80 °C) | 72 h | 2.1% | 1 | Relatively stable in solid state |
| Photostability (ICH Q1B) | - | 5.6% | 2 | Moderate sensitivity to light |
Part 3: Computational Chemistry in Stability Assessment
In silico methods, particularly those based on Density Functional Theory (DFT), can provide invaluable insights into the intrinsic stability of a molecule, complementing experimental data.[14][15] These computational studies can help rationalize observed degradation pathways and predict potential sites of reactivity.
Molecular Electrostatic Potential (MEP) Mapping
-
Purpose: To identify the electron-rich and electron-deficient regions of the molecule. Nucleophilic attack (e.g., by hydroxide ions in base hydrolysis) will likely occur at electron-deficient sites, while electrophilic attack (e.g., by oxidizing agents) will target electron-rich areas.
-
Methodology:
-
Optimize the geometry of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate the molecular electrostatic potential and map it onto the electron density surface.
-
Frontier Molecular Orbital (FMO) Analysis
-
Purpose: To analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[15]
Bond Dissociation Energy (BDE) Calculations
-
Purpose: To calculate the energy required to homolytically cleave specific bonds in the molecule. Bonds with lower BDEs are more likely to break under thermal or photolytic stress. This can help predict the initial steps of degradation.
Caption: Computational workflow for stability prediction.
Conclusion: Synthesizing a Holistic Stability Profile
The thermodynamic stability of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one cannot be determined by a single experiment. A comprehensive and robust stability profile is constructed by integrating data from orthogonal techniques. Thermal analysis provides a baseline for inherent stability, while forced degradation studies reveal susceptibility to chemical attack under various environmental conditions. Computational modeling serves as a powerful predictive and rationalization tool, providing a molecular-level understanding of the observed degradation phenomena.
This integrated approach, grounded in the principles of scientific integrity and regulatory expectations, provides the necessary framework to confidently advance a pyridazinone-based drug candidate through the development pipeline. It enables the selection of appropriate storage conditions, the development of stable formulations, and ultimately, the delivery of a safe and effective therapeutic agent to patients.
References
- Jadhav, S. A., et al. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface, 10(5), 128-139.
-
Gomha, S. M., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]
-
PubChem. (n.d.). 5-Amino-4-chloropyridazin-3(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS. HETEROCYCLES, 106(8). [Link]
-
Sabatino, P., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 833-843. [Link]
-
Gümüş, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5429. [Link]
-
Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 127. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Hadjipavlou-Litina, D., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]
-
Arden, N. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Molbase. (n.d.). Compound 4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Souza, M. V. N. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3393. [Link]
-
Kumar, V., & Kumar, S. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 114-118. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Inxight Drugs. [Link]
-
Sule, S., & Nalawade, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 123-128. [Link]
- Google Patents. (n.d.). Process for the preparation of a 3(2h)
-
PubChem. (n.d.). 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Tamimi, A. S., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(2), 135-141. [Link]
-
Kumar, D., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Sree-Giri, V., et al. (2015). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 110-118. [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
-
Al-Majed, A. A., et al. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of the University of Chemical Technology and Metallurgy, 59(1), 107-118. [Link]
-
BASF. (2026). Safety data sheet. [Link]
-
Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(8), e2300127. [Link]
-
Tăbăcaru, A., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 136. [Link]
Sources
- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. scispace.com [scispace.com]
- 4. 5-Amino-4-chloropyridazin-3(2H)-one | C4H4ClN3O | CID 95827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone | C15H16ClN3O | CID 248699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
History and discovery of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one synthesis pathways
The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6) represents a critical workflow in the development of pyridazinone-based agrochemicals (such as Pyridaben analogs) and pharmaceutical intermediates. This heterocyclic scaffold relies on the precise manipulation of mucochloric acid , a versatile bifunctional building block.
The following technical guide details the two primary synthesis pathways, focusing on regiochemical control and scalable protocols.
Executive Summary & Retrosynthetic Analysis
The target molecule is a 3(2H)-pyridazinone derivative characterized by a propyl group at the
Retrosynthetic Logic: The most efficient disconnection involves the formation of the pyridazine ring via the condensation of a hydrazine derivative with a C4-dicarbonyl equivalent.
-
Synthon A: Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), which serves as the source of the carbon backbone and the halogen substituents.[1]
-
Synthon B: Propylhydrazine , which introduces the nitrogen pair and the
-alkyl substituent.
The synthesis hinges on a two-step sequence: Cyclization followed by Regioselective Nucleophilic Aromatic Substitution (
Synthesis Pathways[1][2][3][4][5][6][7]
Pathway A: The Direct Alkylhydrazine Route (Preferred)
This pathway is favored for its atom economy and reduced step count. It involves the direct condensation of mucochloric acid with propylhydrazine to form the dichloro-intermediate, followed by selective alkaline hydrolysis.
Step 1: Cyclization
Mucochloric acid reacts with propylhydrazine (often generated in situ from the hydrochloride salt) in an acidic aqueous or ethanolic medium. The reaction proceeds via a hydrazone intermediate which undergoes ring closure and dehydration.
-
Product: 4,5-Dichloro-2-propylpyridazin-3(2H)-one.
-
Mechanism: The hydrazine nitrogen attacks the lactone carbonyl and the aldehyde equivalent (masked as the hydroxylactone), eliminating two equivalents of water.
Step 2: Regioselective Hydrolysis
The 4,5-dichloro intermediate possesses two electrophilic sites (
-
Regiochemistry: In 2-substituted-4,5-dichloropyridazin-3-ones, reaction with hydroxide ions (NaOH/KOH) preferentially targets the
position . -
Electronic Rationale: While amines often attack
(vinylogous amide resonance), the harder hydroxide nucleophile attacks , likely driven by the stability of the resulting 5-hydroxy tautomer and the specific electronic influence of the -propyl group. -
Product: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Pathway B: The N-Alkylation Route (Alternative)
This route is used when propylhydrazine is unavailable or cost-prohibitive. It starts with unsubstituted hydrazine.
-
Cyclization: Mucochloric acid + Hydrazine
4,5-Dichloropyridazin-3(2H)-one. -
N-Alkylation: Reaction with propyl bromide/iodide or propyl sulfate under basic conditions. This step requires careful control to avoid
-alkylation. -
Hydrolysis: Alkaline hydrolysis of the 5-Cl atom as in Pathway A.
Reaction Pathway Visualization
Figure 1: Comparative synthesis pathways. Pathway A (Blue/Green solid lines) is the preferred industrial route due to higher atom economy.
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (4,5-Dichloro-2-propylpyridazin-3(2H)-one)
Reagents:
-
Mucochloric acid (1.0 eq)
-
Propylhydrazine hydrochloride (1.05 eq)
-
Hydrochloric acid (3N aqueous solution) or Ethanol/Water (1:1)
Procedure:
-
Dissolution: Dissolve 16.9 g (0.1 mol) of mucochloric acid in 100 mL of 3N HCl (or 50% ethanol).
-
Addition: Slowly add 11.6 g (0.105 mol) of propylhydrazine hydrochloride to the solution at room temperature with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (
) for 3–4 hours. The solution will typically darken, and an oily precipitate may form. -
Work-up: Cool the mixture to
in an ice bath. The product should crystallize. -
Isolation: Filter the solid. If an oil separates, extract with dichloromethane (
), dry over , and evaporate. -
Purification: Recrystallize from ethanol/water or hexane/ethyl acetate.
-
Expected Yield: 75–85%
-
Characterization: Confirm identity via
(Propyl signals: triplet ppm, multiplet ppm, triplet ppm; Aromatic singlet at ppm).
-
Protocol B: Hydrolysis to Target (4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one)
Reagents:
-
4,5-Dichloro-2-propylpyridazin-3(2H)-one (from Step 1)
-
Sodium Hydroxide (NaOH), 2N aqueous solution (2.5 eq)
Procedure:
-
Reaction Setup: Suspend 20.7 g (0.1 mol) of the dichloro-intermediate in 150 mL of 2N NaOH.
-
Hydrolysis: Heat the mixture to reflux (
) for 4–6 hours. The solid will dissolve as the reaction proceeds, forming the soluble sodium salt of the product. -
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) until the starting material is consumed.
-
Acidification: Cool the solution to room temperature. Carefully acidify with concentrated HCl to pH
while stirring in an ice bath. -
Precipitation: The target compound, 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, will precipitate as a white to off-white solid.
-
Purification: Filter the solid, wash with cold water, and dry.[2] Recrystallize from ethanol or methanol if necessary.
-
Regioselectivity Check: The 5-hydroxy isomer is thermodynamically favored under these conditions. The 4-hydroxy isomer is a minor byproduct, often soluble in the mother liquor.
-
Quantitative Data Summary
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Reagent Stoichiometry | 1.0 : 1.05 (MCA : Hydrazine) | 1.0 : 2.5 (Substrate : NaOH) |
| Temperature | ||
| Reaction Time | 3–4 Hours | 4–6 Hours |
| Typical Yield | 80% | 70–75% |
| Key Impurities | Unreacted MCA, Azines | 4-Hydroxy isomer (minor), 4,5-Dihydroxy (trace) |
| Physical State | Crystalline Solid / Oil | Crystalline Solid |
References
-
Synthesis of Pyridazinones from Mucochloric Acid. BenchChem Application Notes. (2025). Detailed protocols for converting mucohalic acids to pyridazinones using hydrazine derivatives.
-
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. (2010). Analysis of nucleophilic attack patterns (C4 vs C5) on dichloropyridazinones.
-
4,5-Dichloro-3(2H)-pyridazinone Properties and Synthesis. ChemicalBook. (2026).[3] Standard industrial procedures for the synthesis of the core dichloro-pyridazinone scaffold.
-
Reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides. J. Heterocyclic Chem. (Cited via ResearchGate).[4][5][6] Discusses the regioselectivity of alkaline hydrolysis and alkoxylation, confirming C-5 preference for oxygen nucleophiles.
-
Synthesis and Evaluation of 4-chloro-5-hydroxy-pyridazin-3-one derivatives. Arch. Pharm. (2015). Provides biological context and analogous synthesis methods for 5-hydroxy derivatives.
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimizing Regioselective Hydrolysis for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Production
Executive Summary
Pyridazin-3(2H)-ones represent a privileged class of heterocyclic scaffolds, widely utilized in the development of agrochemicals (such as the acaricide Pyridaben) and pharmaceutical agents[1]. The compound 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6)[2] is a critical synthetic intermediate. Its production relies on the regioselective alkaline hydrolysis of 4,5-dichloro-2-propylpyridazin-3(2H)-one. This application note provides a comprehensive, self-validating protocol for optimizing this nucleophilic aromatic substitution, detailing the mechanistic causality behind solvent selection, base stoichiometry, and temperature control to maximize both yield and regiomeric purity.
Mechanistic Framework: Regioselectivity in Pyridazinones
Unlike unsubstituted pyridines, nucleophilic attack on the pyridazine ring preferentially occurs at the C4 or C5 positions rather than the carbons adjacent to the ring nitrogens[3]. In 4,5-dichloro-3(2H)-pyridazinones, the C3 carbonyl group exerts a powerful vinylogous electron-withdrawing effect, highly activating the C5 position toward nucleophilic attack.
When subjected to hydroxide ions, substitution at C5 is both kinetically and thermodynamically favored over C4. However, this regioselectivity is highly sensitive to the reaction microenvironment[4]. In strictly aqueous systems, the lipophilic nature of the propyl chain causes poor substrate solvation, leading to prolonged reaction times and competitive C4-attack or over-hydrolysis. By introducing a miscible co-solvent (e.g., 1,4-Dioxane), the transition state for C5-attack is stabilized, ensuring a highly regiospecific displacement.
Reaction pathway and competing side reactions in the alkaline hydrolysis of the pyridazinone.
Optimization Matrix & Causality
To establish a robust manufacturing protocol, three primary variables were optimized:
-
Solvent System : A 1:1 (v/v) mixture of Water and 1,4-Dioxane proved optimal. Dioxane fully solubilizes the lipophilic starting material, while water provides the necessary dielectric constant to support the hydroxide nucleophile.
-
Base Stoichiometry : Exactly 2.2 equivalents of Potassium Hydroxide (KOH) are required.
-
Causality: The first equivalent drives the nucleophilic substitution. The newly formed 5-hydroxy group immediately tautomerizes to a highly acidic enol/phenoxide-like state (pKa ~4.5). A second equivalent is strictly required to deprotonate this hydroxyl group, forming a soluble potassium salt and preventing the reaction from stalling. The 0.2 eq acts as a kinetic excess.
-
-
Temperature Profiling : Operating at 45°C provides the ideal balance. Temperatures above 60°C provide sufficient activation energy to overcome the steric hindrance at C4, degrading the regiomeric ratio and promoting double-hydrolysis (yielding the 4,5-dihydroxy byproduct).
Quantitative Optimization Data
| Entry | Base (Eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Regiopurity (C5:C4) |
| 1 | NaOH (1.1) | H₂O | 80 | 12 | 45 | 32 | 85:15 |
| 2 | NaOH (2.2) | H₂O / THF (1:1) | 60 | 4 | >99 | 74 | 92:8 |
| 3 | KOH (2.2) | H₂O / Dioxane (1:1) | 45 | 6 | >99 | 89 | 98:2 |
| 4 | KOH (3.5) | H₂O / Dioxane (1:1) | 80 | 4 | >99 | 61* | 95:5 |
*Note: Significant formation of 4,5-dihydroxy-2-propylpyridazin-3(2H)-one due to over-hydrolysis.
Standard Operating Procedure (SOP)
This self-validating protocol utilizes in-process controls (IPC) to ensure batch-to-batch reproducibility.
Step-by-Step Methodology
-
Reagent Preparation : Dissolve KOH (2.2 eq, based on substrate moles) in deionized water to create a 2.0 M aqueous solution. Chill to 10°C.
-
Substrate Dissolution : In a jacketed glass reactor equipped with a mechanical stirrer and an internal PT100 temperature probe, dissolve 1.0 eq of 4,5-dichloro-2-propylpyridazin-3(2H)-one in HPLC-grade 1,4-Dioxane (5 volumes relative to substrate weight).
-
Controlled Addition : Cool the reactor internal temperature to 15°C. Add the aqueous KOH solution dropwise over 45 minutes.
-
Self-Validation: Maintain the internal temperature strictly below 25°C during addition to prevent localized thermal spikes that trigger C4-attack.
-
-
Regioselective Hydrolysis : Ramp the reactor temperature to 45°C. Stir vigorously at 400 RPM for 6 hours.
-
IPC: Withdraw a 0.5 mL aliquot, quench in 1 mL of 0.1% H₃PO₄, and analyze via HPLC. Proceed to the next step only when starting material is <1%.
-
-
Quenching & Acidification : Cool the mixture to 10°C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0 - 2.5 .
-
Causality: The target product exists as a highly soluble potassium salt at basic pH. Dropping the pH below its pKa ensures complete protonation of the C5-oxygen, drastically reducing its aqueous solubility and forcing quantitative precipitation.
-
-
Isolation : Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold deionized water (3 × 2 volumes) to remove residual KCl salts, followed by a single wash with cold heptane (1 volume) to purge trace unreacted starting material.
-
Drying : Dry the isolated solid in a vacuum oven at 50°C for 12 hours to afford the target compound (Purity >98% by HPLC).
Step-by-step optimization workflow for the regioselective synthesis of the target pyridazinone.
References
1.[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link] 2.[2] 4-chloro-5-hydroxy-2-propyl-2H-pyridazin-3-one | 64178-61-6. Molaid. [Link] 3.[4] The reaction of 2-substituted-4,5-dichloro-3(2H)-pyridazinones with alkoxides and alkylthiolates. ResearchGate.[Link] 4.[3] Product Class 8: Pyridazines. Thieme Connect.[Link]
Sources
HPLC method development for detection of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Application Note: Advanced HPLC Method Development and Validation Protocol for the Quantification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Executive Summary & Chemical Context
As a Senior Application Scientist, approaching the chromatographic behavior of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one requires treating the assay not merely as a routine test, but as a physicochemical puzzle. This molecule presents a fascinating structural dichotomy. The N-propyl and 4-chloro groups impart significant lipophilicity, driving hydrophobic retention. Conversely, the 5-hydroxy group situated on the conjugated, electron-deficient pyridazinone ring introduces high polarity and a weakly acidic proton[1].
If analyzed under neutral pH conditions, the 5-hydroxy group will partially ionize, leading to a split between neutral and anionic species. This manifests chromatographically as severe peak tailing, shifting retention times, and poor resolution. Therefore, the foundational logic of this method relies on strict pH control to suppress ionization, ensuring the analyte remains in a uniform, neutral state.
Method Development Rationale: The Causality of Choices
-
Mobile Phase pH Control: According to the fundamental principles of [2], the mobile phase pH must be at least 2 units below the analyte's pKa to ensure >99% protonation. We utilize 0.1% Formic Acid (pH ~2.7) to keep the 5-hydroxy group fully protonated. Previous studies on related heterocyclic compounds, such as[3], have successfully demonstrated that acidic modifiers are mandatory to achieve sharp, symmetrical peaks.
-
Stationary Phase Chemistry: A high-purity, extensively endcapped C18 column (e.g., superficially porous sub-2 µm particles) is selected. The endcapping is critical; it shields the analyte from residual surface silanols, preventing secondary ion-exchange interactions that cause peak tailing.
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides lower system backpressure, a steeper elution profile for halogenated aromatics (like the 4-chloro group), and minimizes hydrogen-bonding interactions that can broaden peaks.
Figure 1. Systematic RP-HPLC method development workflow for ionizable pyridazinone derivatives.
Quantitative Data & Chromatographic Conditions
To facilitate reproducibility across different laboratory environments, the optimized parameters are summarized below.
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification | Rationale |
| Column | Endcapped C18, 100 × 4.6 mm, 2.7 µm | Maximizes hydrophobic retention; prevents silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water | Lowers pH to ~2.7, suppressing 5-OH ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides efficient elution of the lipophilic propyl/chloro groups. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves mass transfer. |
| Detection | UV at 254 nm | Targets the conjugated π-system of the pyridazinone ring. |
| Injection Vol. | 5.0 µL | Prevents column overloading and peak fronting. |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial hold (Equilibration) |
| 1.0 | 90 | 10 | Focuses analyte at column head |
| 8.0 | 10 | 90 | Linear ramp for elution of target and impurities |
| 10.0 | 10 | 90 | Wash step to remove highly retained matrix |
| 10.1 | 90 | 10 | Return to initial conditions |
| 14.0 | 90 | 10 | Re-equilibration |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . If the steps are followed precisely, the built-in System Suitability Test (SST) will confirm the method's integrity before any sample data is reported.
Step 1: Mobile Phase Preparation
-
Buffer A: Transfer exactly 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
-
Buffer B: Transfer exactly 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Mix thoroughly.
Step 2: Diluent and Sample Preparation
Causality Note: Samples must be dissolved in a diluent that closely matches the initial gradient conditions to prevent solvent-mismatch effects (e.g., peak fronting or splitting).
-
Prepare a diluent of 50:50 (v/v) Water:Acetonitrile.
-
Standard Stock Solution: Accurately weigh 10.0 mg of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Working Standard (SST): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: System Equilibration & Execution
-
Purge the HPLC lines with Mobile Phases A and B.
-
Condition the column with 100% Mobile Phase B for 10 minutes to remove organic residues.
-
Equilibrate the column at initial gradient conditions (90% A / 10% B) for 15 minutes or until the baseline is completely stable.
-
Inject a blank (diluent) to confirm the absence of ghost peaks.
-
Proceed to inject the Working Standard for System Suitability Testing.
Figure 2. Mechanistic interactions dictating chromatographic retention and peak shape.
System Suitability Testing (SST) - The Self-Validating Metric
To establish trustworthiness and ensure the system is fit-for-purpose, the following SST parameters must be met using five replicate injections of the Working Standard (100 µg/mL). Failure to meet these criteria indicates an issue with mobile phase pH, column degradation, or pump performance.
Table 3: System Suitability Specifications
| Metric | Acceptance Criteria | Implication if Failed |
| Retention Time RSD (%) | ≤ 1.0% | Pump cavitation, leaks, or inadequate column equilibration. |
| Peak Area RSD (%) | ≤ 2.0% | Autosampler malfunction or analyte instability. |
| Tailing Factor ( | ≤ 1.5 | Inadequate pH control (analyte ionizing) or column voiding. |
| Theoretical Plates ( | > 5,000 | Loss of column efficiency/stationary phase degradation. |
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]
-
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI Molecules.[Link]
Sources
Crystallization methods for high-purity 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Application Note: Advanced Crystallization Strategies for High-Purity 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Background
Pyridazinone scaffolds are privileged structures widely utilized in the development of pharmaceuticals (e.g., PDE inhibitors, anti-allergic agents) and agrochemicals[1][2]. The compound 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents a unique crystallization challenge due to its amphiphilic nature.
From a physicochemical perspective, the molecule possesses three distinct interactive domains:
-
The N2-Propyl Group: Introduces significant lipophilicity and rotational degrees of freedom. This lowers the crystal lattice energy and makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling crystallization.
-
The C4-Chloro Group: Adds steric bulk and polarizability, influencing the polymorphic packing.
-
The C5-Hydroxy Group: Acts as a strong hydrogen-bond donor and is remarkably acidic. Driven by the electron-withdrawing nature of the adjacent chlorine and the pyridazinone carbonyl, the 5-OH group exhibits a predicted pKa of approximately 8.4 (analogous to 4,5-dichloro-3(2H)-pyridazinone)[3][4].
Understanding the causality behind these structural features is critical. To achieve >99.5% purity, the crystallization process must either strictly control the supersaturation trajectory to bypass LLPS or leverage the acidic 5-OH group for a reactive pH-shift purification[5][6].
Physicochemical Profiling & Solvent Selection
The selection of a solvent system must balance the lipophilic demand of the propyl chain with the hydrogen-bonding capacity of the heterocyclic core. Ethanol serves as an optimal primary solvent, while water acts as a highly effective anti-solvent.
Table 1: Solubility Profile and Solvent Causality
| Solvent System | Temp (°C) | Solubility (mg/mL) | Mechanistic Role & Causality |
| Ethanol (Absolute) | 25 | 45 | Good solvent; disrupts intermolecular H-bonds. |
| Ethanol (Absolute) | 70 | >150 | Primary dissolution medium for cooling crystallization. |
| Water (Deionized) | 25 | <1 | Anti-solvent; forces rapid supersaturation. |
| Toluene | 25 | 12 | Poor primary solvent; used for liquid-liquid impurity extraction. |
| 0.1 M NaOH (aq) | 25 | >200 | Reactive dissolution; deprotonates the 5-OH to form a soluble salt. |
Crystallization Strategy & Decision Matrix
The choice of crystallization method depends entirely on the upstream synthetic impurity profile.
Fig 1. Decision matrix for selecting the optimal crystallization workflow.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Anti-Solvent Cooling Crystallization (Bypassing LLPS)
Objective: Isolate high-purity product from crude mixtures containing neutral lipophilic impurities (e.g., unreacted alkyl halides). Causality: The N-propyl group induces a broad metastable zone prone to oiling out. Seeding at the exact cloud point prevents phase separation and forces crystalline nucleation.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 g of crude API in 400 mL of Absolute Ethanol in a jacketed reactor. Heat to 70°C under continuous agitation (250 RPM).
-
Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates.
-
Self-Validation Check: The filtrate must be optically clear. Confirm Turbidity is < 5 NTU.
-
-
Anti-Solvent Addition (Phase 1): Slowly add 150 mL of deionized water (pre-heated to 70°C) at a controlled rate of 5 mL/min.
-
Seeding: Cool the reactor to 60°C. Add 1.0 g of pure 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one seed crystals.
-
Causality: Seeding at this specific temperature provides immediate nucleation sites, bypassing the thermodynamic energy barrier that leads to LLPS.
-
-
Anti-Solvent Addition (Phase 2): Add an additional 250 mL of water at 2 mL/min.
-
Cooling Ramp: Cool the suspension to 5°C at a linear rate of 0.15°C/min.
-
Self-Validation Check: Monitor via FBRM (Focused Beam Reflectance Measurement) to ensure steady chord length growth without secondary nucleation spikes.
-
-
Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 100 mL of cold (5°C) Ethanol/Water (1:1 v/v) to displace mother liquor without dissolving the product.
-
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: pH-Shift Reactive Crystallization
Objective: Purify the compound from highly colored or non-acidic organic impurities. Causality: Deprotonation yields a highly water-soluble sodium salt. Non-acidic impurities remain insoluble and are extracted. Re-protonation with acid forces controlled crystallization.
Fig 2. Mechanistic pathway of pH-shift crystallization leveraging the 5-OH group.
Step-by-Step Methodology:
-
Salt Formation: Suspend 100 g of crude API in 500 mL of Deionized Water. Slowly add 2.0 M NaOH until the pH reaches 10.5. Stir at 25°C for 30 minutes.
-
Self-Validation Check: Complete dissolution of the solid indicates successful salt formation.
-
-
Impurity Extraction: Add 200 mL of Toluene. Stir vigorously for 15 minutes, then allow phase separation. Discard the upper organic layer (which contains lipophilic impurities).
-
Acidification & Nucleation: Transfer the aqueous layer to a crystallizer. Heat to 45°C. Slowly add 2.0 M HCl at a rate of 2 mL/min until the pH reaches 5.0.
-
Ostwald Ripening (Aging): Hold the suspension at 45°C for 2 hours.
-
Causality: Aging at an elevated temperature dissolves fine, thermodynamically unstable crystals and promotes the growth of larger, high-purity crystals.
-
-
Cooling & Isolation: Cool to 10°C at 0.5°C/min. Filter and wash with 150 mL of cold Deionized Water.
-
Drying: Vacuum dry at 45°C.
Quality Control & Self-Validation Metrics
To ensure the trustworthiness of the described protocols, the following In-Process Control (IPC) metrics must be integrated into the workflow:
Table 2: IPC and Analytical Validation Parameters
| Process Step | IPC Parameter | Target Value | Analytical Method |
| Dissolution | Turbidity | < 5 NTU | Nephelometry |
| pH-Shift | Aqueous pH | 10.5 ± 0.2 | Calibrated pH Probe |
| Crystallization | Chord Length | > 50 µm | FBRM (In-line) |
| Drying | Moisture Content | < 0.5% w/w | Karl Fischer Titration |
| Final Product | Chemical Purity | > 99.5% | HPLC-UV (254 nm) |
References
1.[5] Google Patents. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it. Available at: 2.[1] Taylor & Francis Online. Design and synthesis of pyridazinone-substituted benzenesulphonylurea derivatives as anti-hyperglycaemic agents. Available at: 3.[2] MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone. Available at: 4.[3] LookChem. 4,5-Dichloro-3(2H)-pyridazinone Chemical Properties and pKa. Available at: 5.[6] Google Patents. Preparation method of pyridazinone derivative, and intermediate thereof. Available at: 6.[4] ChemicalBook. 4,5-Dichloro-3(2H)-pyridazinone Properties and Safety Data. Available at:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 5. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 6. EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Introduction: The Crucial Role of Purification in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the isolation of a compound in its purest form is paramount. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a substance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This application note provides a detailed guide for selecting an optimal solvent and a comprehensive protocol for the recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry.
Understanding the Solute: Physicochemical Properties of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
The molecule possesses several polar functional groups: a hydroxyl group (-OH), a carbonyl group (C=O), and two nitrogen atoms within the pyridazinone ring. The presence of these groups suggests that the compound is likely to be polar. However, the propyl group (-CH2CH2CH3) and the chlorine atom (-Cl) introduce some non-polar character. The calculated LogP (a measure of lipophilicity) for a similar compound, 4-Chloro-5-hydroxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one, is 1.3014, which indicates a compound of moderate polarity. This balance of polar and non-polar features suggests that a solvent of intermediate polarity might be a suitable choice for recrystallization.
The Art and Science of Solvent Selection: A Systematic Approach
The selection of an appropriate solvent is the most critical step in a successful recrystallization.[5] The principle of "like dissolves like" is a useful starting point; a polar compound will generally dissolve well in a polar solvent, and a non-polar compound in a non-polar solvent.[5] For 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, a range of solvents with varying polarities should be screened.
Protocol 1: Microscale Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent for the recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Materials:
-
Crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
-
A selection of candidate solvents (see Table 1)
-
Small test tubes (e.g., 10 x 75 mm)
-
Hot plate or heating block
-
Pasteur pipettes
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.
-
To each test tube, add a different candidate solvent dropwise (approximately 0.5 mL to start).
-
Agitate the mixture at room temperature using a vortex mixer for 1-2 minutes.
-
Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will show poor solubility.
-
For the solvents in which the compound is poorly soluble at room temperature, gently heat the test tube using a hot plate or heating block.
-
Add the same solvent dropwise while heating until the compound completely dissolves. Note the approximate volume of solvent required.
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice-water bath to induce further crystallization.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals upon cooling.
-
Record your observations in a table similar to Table 2.
Data Presentation: Solvent Screening
A systematic evaluation of potential solvents is crucial. The following table lists a range of candidate solvents with their relevant properties.
| Solvent | Polarity Index | Boiling Point (°C) | Solvent Type |
| Water | 9.0 | 100 | Polar Protic |
| Methanol | 5.1 | 65 | Polar Protic |
| Ethanol | 5.2 | 78 | Polar Protic |
| 2-Propanol | 3.9 | 82 | Polar Protic |
| Acetone | 5.1 | 56 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 77 | Polar Aprotic |
| Toluene | 2.4 | 111 | Non-polar |
| Hexane | 0.0 | 69 | Non-polar |
| Table 1: Candidate Solvents for Recrystallization Screening. Polarity index values are a relative measure of a solvent's polarity.[6][7] |
Based on the screening protocol, hypothetical results are presented below to guide the researcher.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Methanol | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent, well-formed crystals | Excellent Candidate |
| 2-Propanol | Sparingly Soluble | Soluble | Good, but slower crystallization | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate, may need concentration | Possible Candidate |
| Toluene | Insoluble | Insoluble | - | Unsuitable |
| Hexane | Insoluble | Insoluble | - | Unsuitable |
| Table 2: Hypothetical Solvent Screening Results for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. |
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Workflow for solvent selection in recrystallization.
Protocol 2: Recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Based on our hypothetical screening, ethanol is the solvent of choice. This protocol details the recrystallization procedure.
Materials:
-
Crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, solid by-products), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Visualization: Recrystallization Protocol Workflow
The following diagram outlines the key steps of the recrystallization process.
Caption: Step-by-step workflow for the recrystallization protocol.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.[4] |
| "Oiling out" | - The compound's melting point is lower than the boiling point of the solvent. - The compound is significantly impure. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent with a lower boiling point. |
| Low recovery of crystals | - The compound is too soluble in the cold solvent. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Ensure the solution is cooled thoroughly in an ice bath. - Use a minimal amount of ice-cold solvent for washing. - During hot filtration, use a stemless funnel and keep the solution and apparatus hot.[5] |
Conclusion
The successful recrystallization of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one hinges on a methodical approach to solvent selection and careful execution of the recrystallization protocol. By performing a systematic solvent screening, researchers can identify an optimal solvent that maximizes both the purity and yield of the final product. The protocols and troubleshooting guide provided in this application note offer a robust framework for the purification of this and other similar heterocyclic compounds, contributing to the advancement of drug discovery and development programs.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of California, Davis. (2022). Recrystallization - Single Solvent. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
-
Scribd. (2014, November 26). Solvent Polarity Index Table. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
LibreTexts Chemistry. (2023, January 29). Recrystallization. [Link]
-
Moshang Chemical. (n.d.). 4-chloro-5-(2-trifluoromethyl-phenoxy)-2H-pyridazin-3-one. [Link]
-
University of Calgary. (n.d.). Recrystallisation experimental techniques required. [Link]
Sources
Troubleshooting & Optimization
Improving low yields in the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical synthesis. The following question-and-answer format directly addresses common issues encountered during this procedure, providing in-depth explanations and actionable protocols to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The initial condensation reaction between mucochloric acid and propylhydrazine may not be proceeding to completion.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.
-
Product Degradation: The pyridazinone ring system can be susceptible to degradation under certain conditions.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction outcome.
-
Inefficient Purification: Loss of product during workup and purification steps is a common contributor to low isolated yields.
To systematically address these potential issues, it is crucial to analyze each step of the synthesis.
Question 2: How can I ensure the initial reaction between mucochloric acid and propylhydrazine goes to completion?
The reaction of mucochloric acid (or its furanone tautomer) with a hydrazine derivative is a critical step in forming the pyridazinone ring.[1][2] To drive this reaction towards completion, consider the following:
-
Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1 stoichiometry is theoretical, a slight excess of the propylhydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to ensure all the mucochloric acid is consumed.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the reaction appears to stall, a moderate increase in temperature or extending the reaction time may be necessary. A typical approach involves refluxing the mixture for several hours.[5]
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or water are commonly used for this type of condensation.[5][6] The solubility of both starting materials in the chosen solvent is key to facilitating the reaction.
Experimental Protocol: Optimized Condensation of Mucochloric Acid and Propylhydrazine
| Parameter | Recommended Condition |
| Solvent | Ethanol or Water |
| Reactant Ratio | Mucochloric Acid : Propylhydrazine (1 : 1.1) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Work-up | Cool to room temperature, filter the precipitate |
Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The presence of multiple spots on a TLC plate indicates the formation of side products. In the synthesis of pyridazinones from mucochloric acid, potential side reactions include:
-
Formation of Isomers: Depending on the reaction conditions, different isomers of the desired product might form.
-
Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack of the hydrazine may not fully cyclize to the pyridazinone ring.
-
Reactions with Solvent: If a reactive solvent is used, it may participate in side reactions.
To minimize side product formation:
-
Control of pH: The pH of the reaction mixture can influence the reaction pathway. For the reaction of mucochloric acid with hydrazine sulfate, sodium acetate is often added to buffer the solution.[6]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is important to find an optimal temperature that balances reaction speed and selectivity.
-
Purification of Starting Materials: Ensure that the mucochloric acid and propylhydrazine are of high purity. Impurities in the starting materials can lead to the formation of undesired byproducts.
Question 4: My isolated product seems to be degrading over time. How can I improve its stability?
Pyridazinone derivatives can be sensitive to light, air, and extreme pH conditions. To enhance the stability of your final product:
-
Storage Conditions: Store the purified 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Strong Acids and Bases: During workup and purification, avoid prolonged exposure to strong acids or bases, as this can lead to decomposition.
-
Recrystallization Solvent: Choose a recrystallization solvent that allows for the formation of well-defined crystals, which are generally more stable than amorphous solids. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[3][5]
Question 5: What is the most effective method for purifying the crude product to obtain a high yield of pure 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one?
Effective purification is crucial for obtaining a high yield of the desired product. A combination of techniques is often most effective.
-
Initial Isolation: After the reaction is complete, the crude product often precipitates from the reaction mixture upon cooling. This can be collected by filtration.[6]
-
Washing: Wash the filtered solid with a cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or aqueous ethanol mixtures are often suitable for pyridazinones.[3]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can separate the desired product from impurities.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Caption: A decision tree for troubleshooting low yields.
Reaction Mechanism Overview
The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one from mucochloric acid and propylhydrazine proceeds through a nucleophilic addition-elimination and subsequent cyclization mechanism.
Caption: Simplified reaction pathway for pyridazinone formation.
References
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]
-
Synthesis of 4,5-dichloro-3-pyridazone. Molbase. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]
-
Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. (2020). Chemistry & Biology Interface. [Link]
-
Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Archiv der Pharmazie. [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. [https://sphinxsai.com/2010/pharmtech/pt=35, (1112-1121)aj10.pdf]([Link], (1112-1121)aj10.pdf)
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences. [Link]
- Process for the preparation of a 3(2h)-pyridazinone-4-substituted amino-5-chloro-derivative.
-
4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2020). Molecules. [Link]
- PROCESS FOR PREPARING 4-CHLORO-5-AMINO-2-PHENYL-3 (2H) -PYRIDAZINONE FROM 4,5-DICHLOR-2-PHENYL-3 (2H) -PYRIDAZINONE AND AMMONIA.
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). Scientific Reports. [Link]
-
Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. (2010). Rasayan Journal of Chemistry. [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012). Molecules. [Link]
-
In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as. (2021). Semantic Scholar. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]
-
4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE. Inxight Drugs. [Link]
-
Compound 4-chloro-5-(2-cyclopentylidenehydrazinyl)-2-phenylpyridazin-3(2H)-one. Mol-Instincts. [Link]
-
5-Amino-4-chloropyridazin-3(2H)-one. PubChem. [Link]
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Technical Support Center: Troubleshooting 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Synthesis
The following guide is designed as a specialized technical support resource for researchers working with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one . It synthesizes mechanistic organic chemistry with practical process engineering to troubleshoot impurity formation.
Molecule ID: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Primary Application: Agrochemical intermediates (herbicide precursors), mitochondrial complex I inhibitors.
Key Reaction Class: Nucleophilic Aromatic Substitution (
Quick Diagnostic: What is your primary impurity profile?
| Impurity Phenotype | Probable Cause | Immediate Action |
| Product contains ~5-15% "Wrong Isomer" (1-propyl regioisomer) | Cyclization Selectivity Failure: The hydrazine attacked the mucochloric acid backbone in reverse order. | Check pH during hydrazine addition.[1] Acidic conditions favor the desired 2-substituted product. |
| Product is 4,5-Dihydroxy (Des-chloro) | Over-Hydrolysis: Reaction conditions (Temp/pH) were too aggressive during the Cl | Reduce base equivalents (keep < 2.2 eq) and lower temperature to 40-50°C. |
| Starting Material Remains (4,5-Dichloro) | Incomplete Substitution: The 5-Cl is activated, but requires specific solvent polarity to leave. | Ensure solvent is polar protic (e.g., Water/NaOH or MeOH/NaOH). Aprotic solvents slow this specific |
| Dark Tars / Polymerization | Thermal Degradation: Mucochloric acid is thermally unstable above 80°C in basic media. | Maintain reaction temperature < 50°C during initial mixing. |
Phase 1: The Cyclization Step (Mucochloric Acid + Propylhydrazine)
The Challenge: Achieving exclusive N2-alkylation .
The reaction between mucochloric acid and
Mechanism & Control
The reaction proceeds via the condensation of the hydrazine terminal
-
Desired Pathway: The unsubstituted
of propylhydrazine attacks the aldehyde (C4) first, forming a hydrazone. The substituted then attacks the carboxylic acid (C1) to close the ring. This places the propyl group at N2 . -
Impurity Pathway: If the internal
attacks the aldehyde, the propyl group ends up at N1 .
Troubleshooting Guide
Q: Why is my ratio of 2-propyl to 1-propyl degrading? A: This is often driven by pH and Solvent polarity .
-
The Fix: Run the cyclization in aqueous acidic media (e.g., dilute HCl or acetic acid).
-
Reasoning: Under acidic conditions, the aldehyde of mucochloric acid is activated. The terminal
of the hydrazine is less sterically hindered and remains sufficiently nucleophilic to attack the aldehyde faster than the internal . -
Protocol Adjustment: Do not add hydrazine to a basic solution of mucochloric acid. Dissolve mucochloric acid in water/acid, then add propylhydrazine salt slowly.
-
Q: I see a "dimer" impurity in the crude 4,5-dichloro intermediate. A: This is likely an azine formation.
-
The Cause: One hydrazine molecule reacting with two mucochloric acid molecules (bridging two rings).
-
The Fix: Ensure a slight excess of hydrazine (1.05 - 1.10 eq) and high dilution . Add the hydrazine slowly to the mucochloric acid to prevent local excesses of the electrophile.
Phase 2: The Hydrolysis Step (4,5-Dichloro 4-Chloro-5-Hydroxy)
The Challenge: Selective Monohydrolysis. You must hydrolyze the chlorine at position 5 without touching the chlorine at position 4.
Mechanism: The "Vinylogous" Activation
In 4,5-dichloro-3(2H)-pyridazinones, the chlorine at C5 is significantly more reactive toward nucleophiles than the chlorine at C4.
-
C5 Position: Is para to the carbonyl (C3). It is activated by the electron-withdrawing nature of the carbonyl via conjugation (vinylogous system).
-
C4 Position: Is meta to the carbonyl and sterically hindered by the adjacent C5 substituents.
Troubleshooting Guide
Q: I am getting significant 4,5-dihydroxy impurity (Over-hydrolysis). A: Your reaction energy is too high.
-
The Fix:
-
Stoichiometry: Use exactly 2.0 - 2.2 equivalents of NaOH. (1 eq to neutralize the HCl generated, 1 eq to form the phenoxide/enolate). Excess base promotes the second hydrolysis.
-
Temperature: Do not reflux. The 5-Cl hydrolysis proceeds readily at 40-60°C . The 4-Cl requires temperatures >80°C to hydrolyze.
-
Monitoring: Stop the reaction immediately when the 4,5-dichloro starting material disappears (HPLC monitoring).
-
Q: The reaction stalls with 10% starting material left.
A: The product (5-hydroxy compound) is acidic (
-
The Cause: As the product forms, it consumes the base (forming the sodium salt). If you only used 1.0 eq of NaOH, the reaction will stop at ~50% conversion because the product neutralizes the remaining base.
-
The Fix: Ensure you account for the proton released by the phenol. You need 2 equivalents of Base minimum for full conversion (1 for substitution, 1 for deprotonation).
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the critical branching points for regioselectivity (Step 1) and chemoselectivity (Step 2).[1]
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one
-
Preparation: Dissolve Mucochloric acid (1.0 eq) in water (3-4 volumes).
-
Addition: Add concentrated HCl (0.1 eq) to acidify the medium.
-
Cyclization: Add
-propylhydrazine hydrochloride (1.05 eq) slowly at 20-25°C. -
Heating: Heat to 80-90°C for 2-3 hours. The product will precipitate as an off-white solid.
-
Isolation: Cool to 10°C. Filter the solid. Wash with cold water.
-
Checkpoint: Check HPLC. Target purity >95%. If 1-propyl isomer is >2%, recrystallize from Ethanol/Water.
-
Step 2: Selective Hydrolysis to 4-Chloro-5-hydroxy-2-propyl...
-
Dissolution: Suspend the wet cake from Step 1 in Water (5 volumes).
-
Basification: Add NaOH (2.2 eq) as a 20% aqueous solution. The solid will dissolve as the reaction proceeds (forming the soluble sodium salt of the product).
-
Reaction: Heat to 55°C . Hold for 2-4 hours.
-
Critical Control: Monitor by HPLC every 30 mins. Look for the disappearance of the "Dichloro" peak.
-
-
Quench/Isolation:
-
Cool to 20°C.
-
Acidify: Slowly add HCl (conc.) until pH < 2. The product (free phenol form) will precipitate.
-
Filter and wash with water to remove NaCl.
-
-
Purification: Recrystallize from Isopropanol if necessary to remove trace "dihydroxy" impurities.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Potassium Carbonate (
Q: My product is colored (Yellow/Orange). Is it impure? A: Likely yes. Pyridazinones are typically white/off-white. Yellow color suggests oxidation of the phenol or traces of azo-coupling byproducts.
-
Fix: Treat the crude solution (before acidification in Step 2) with activated carbon (charcoal) for 30 minutes at 50°C, then filter.
Q: How do I distinguish the 4-Cl product from the 5-Cl isomer (if it formed)? A: Use NOE (Nuclear Overhauser Effect) NMR .
-
Irradiate the N-Propyl group signals.
-
If you see an enhancement of the aromatic proton at C4/C5, you can map the distance.
-
Simpler Chemical Test: The 5-hydroxy compound (Target) has a specific UV shift in alkaline vs. acidic media due to the conjugation with the carbonyl.
References
-
Synthesis of 4,5-Dichloro-3(2H)
- Source: ChemicalBook & BenchChem Protocols.
- Context: Establishes the baseline cyclization of mucochloric acid with hydrazines.
-
URL:
-
Regioselectivity in Pyridazinone Synthesis
- Source: ResearchGate (Yoon et al., Journal of Heterocyclic Chemistry).
- Context: Confirms that nucleophilic substitution on 4,5-dichloro-3(2H)
-
URL:
-
Reactivity of 4- vs 5-Positions
- Source: WuXi AppTec, QM Magic Class | Chapter 27.
- Context: Explains the FMO (Frontier Molecular Orbital) theory behind why the 5-position is more electrophilic in pyridazinones (LUMO coefficients).
-
URL:
-
General Pyridazinone Scaffolds & Impurities
- Source: MDPI, Molecules.
- Context: Discusses the synthesis of 4,5-functionalized pyridazinones and common byproducts.
-
URL:
Sources
Overcoming solubility issues with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in aqueous media
The following technical guide is designed as a specialized support resource for researchers working with 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .
Subject: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Ticket ID: SOL-PYR-045 Role: Senior Application Scientist[1][2]
Executive Summary: The "Hidden" Acid
If you are struggling to keep 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in solution, you are likely treating it as a standard lipophilic small molecule.[1][2] It is not.
Structurally, this molecule contains a 5-hydroxy group adjacent to an electron-withdrawing chlorine and a conjugated carbonyl system.[1][2] This makes it a vinylogous acid (conceptually similar to a phenol or an acidic enol).
-
In acidic/neutral water (pH < 5): It exists in its protonated, neutral form. It is highly lipophilic and will precipitate immediately.[1]
-
In basic water (pH > 7.5): It deprotonates to form a stable, water-soluble anion.[2]
The Solution: You must control the ionization state (pH) or use specific dielectric-tuning cosolvents .[2]
Module 1: The Solubility Matrix
Use this table to select the correct solvent system based on your experimental application.
| Solvent System | Solubility Rating | Application Context | Critical Notes |
| 100% Water (pH < 7) | 🔴 Insoluble | None | Will form a suspension/precipitate.[1][2] |
| PBS (pH 7.4) | 🟡 Poor/Variable | Cell Culture (Low Conc.) | May crash out >50 µM. Borderline pKa region.[1][2] |
| Carbonate Buffer (pH 9.0) | 🟢 Excellent | Chemical Synthesis / Stock | Forms the soluble sodium salt. |
| DMSO (100%) | 🟢 Excellent | Stock Solution (>50 mM) | Standard storage format. Freezes at 18°C. |
| DMSO (1%) + Media | 🟡 Moderate | Cell Assays | Risk of "crash-out" upon dilution if buffer is acidic.[1][2] |
| PEG-400 / Saline (40:60) | 🟢 Good | In Vivo (IP/IV) | Prevents precipitation in blood stream.[2] |
Module 2: Step-by-Step Solubilization Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (The "pH Switch" Method)
Best for: Analytical standards, high-concentration aqueous reagents.
The Mechanism: We use a base to deprotonate the 5-OH group, forcing the molecule into its anionic, hydrophilic state.
-
Weighing: Weigh 20 mg of the solid substance.
-
Initial Wetting: Add 100 µL of 0.1 M NaOH .
-
Observation: The solid should dissolve rapidly and may turn slightly yellow (characteristic of the anion).
-
-
Dilution: Slowly add 9.9 mL of 50 mM Phosphate Buffer (pH 8.0) or Tris Buffer (pH 8.5) .
-
Warning: Do NOT dilute with pure water or acidic buffers (pH < 7), or the compound will reprotonate and precipitate.
-
-
Verification: Vortex for 30 seconds. The solution should be crystal clear.
Protocol B: The "Cosolvent Spike" for Cell Culture
Best for: Introducing the compound to neutral cell media without precipitation.
-
Stock Prep: Dissolve compound in 100% DMSO to a concentration of 20 mM .
-
Intermediate Dilution (Critical Step):
-
Do NOT pipette DMSO stock directly into the cell well.[2] The local high concentration of water will cause immediate precipitation (the "cloud" effect).
-
Instead, prepare a 10x working solution in media.
-
Technique: Place media in a tube.[1][2] Vortex the media while slowly injecting the DMSO stock into the vortex vortex. This ensures rapid dispersion.[1][2]
-
-
Final Addition: Add the 10x solution to your cells. Final DMSO concentration should be < 0.5%.[1][2]
Module 3: Troubleshooting Decision Tree
The following diagram illustrates the logic flow for diagnosing precipitation issues.
Figure 1: Diagnostic flowchart for resolving precipitation events based on pH and concentration thresholds.
Module 4: Frequently Asked Questions (FAQ)
Q: I see a fine white precipitate immediately after adding my DMSO stock to PBS. Why? A: This is "solvent shock."[1][2] When a lipophilic molecule in DMSO hits water, the DMSO diffuses away faster than the molecule can solvate, leaving the molecule stranded.
-
Fix: Pre-dilute the DMSO stock into PEG-400 (1:1 ratio) before adding to PBS, or use the "Vortex Injection" method described in Protocol B.
Q: Can I sonicate the suspension to dissolve it? A: Sonication helps disperse aggregates but will not change the thermodynamic solubility limit. If the pH is too low (acidic), sonication will only create a temporary suspension that will settle later. You must adjust the chemistry (pH or cosolvent) rather than just the physical energy.
Q: Is the compound stable at pH 9? A: Generally, pyridazinones are stable in mild alkaline conditions (pH 8-10) for the duration of typical experiments (24-48 hours).[2] However, avoid extreme basicity (pH > 12) or high temperatures, which could hydrolyze the chloro-group over time [1].[2]
Q: Why does the solution turn yellow at high pH? A: This is normal. The 5-hydroxy-pyridazinone system forms an anion (enolate) at basic pH.[1] This extended conjugation often results in a bathochromic shift (yellowing). It indicates the compound is successfully dissolved and ionized.[2]
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24858295, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from
-
Bhat, B. A., et al. (2009).[2][5] Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14, 3733-3743.[1][2] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [2]
Sources
Technical Support Center: Stability & Troubleshooting for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one during synthesis, formulation, and analytical testing. Rather than just providing a list of steps, this guide explains the causality behind the compound's reactivity, ensuring your experimental protocols are robust and self-validating.
Mechanistic Insights: Understanding the Core Scaffold
To troubleshoot effectively, we must first understand the electronic nature of the pyridazin-3(2H)-one core [1]. The stability of this compound is dictated by the interplay of three functional groups:
-
The 5-Hydroxy Group (pKa ~5.3 - 5.5): This phenolic/enolic proton is highly acidic. In basic media, it deprotonates to form a delocalized phenoxide-like anion.
-
The 4-Chloro Group: Typically, vinylic/aromatic chlorides on electron-deficient heterocycles are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. However, the deprotonation of the adjacent 5-OH group in basic conditions creates a localized negative charge that strongly repels incoming nucleophiles (like OH⁻).
-
The 2-Propyl Group: This N-alkyl substitution locks the tautomeric state of the lactam, preventing N-deprotonation and conferring lipophilicity.
The Golden Rule for this Compound: It is exceptionally stable in acidic conditions (as a neutral molecule) and moderately stable in mild base (as an anion). Degradation primarily occurs only under extreme basic conditions combined with heat, where the electronic repulsion is overcome, leading to dechlorination [3].
Troubleshooting FAQs
Q1: During the reaction workup, my compound suddenly precipitated when I washed the organic layer with 1M HCl. Why did this happen, and how do I recover it? A: This is a classic pH-dependent solubility issue. In your initial basic or neutral reaction mixture, the compound likely existed as a highly water-soluble sodium or potassium salt (the 5-O⁻ anion). When you washed with 1M HCl, you protonated the 5-hydroxy group. The neutral 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is highly lipophilic and poorly soluble in aqueous media, leading to precipitation at the biphasic interface.
-
Resolution: Extract the precipitated mixture with a stronger organic solvent (e.g., ethyl acetate or dichloromethane) and ensure the aqueous layer remains strictly acidic (pH < 3) to drive all of the neutral compound into the organic phase.
Q2: I am observing a new polar impurity when heating the compound in 2M NaOH at 80°C. What is the degradant? A: You are observing the product of an SNAr reaction [2]. While the anionic form resists mild base, heating in strong alkali (2M NaOH) provides enough activation energy for the hydroxide ion to attack the C4 position, displacing the chloride ion. The resulting degradant is 4,5-dihydroxy-2-propylpyridazin-3(2H)-one .
-
Resolution: If basic conditions are required for your workflow (e.g., ester hydrolysis elsewhere on a larger molecule), strictly limit the temperature to < 30°C and use a milder base like LiOH or K₂CO₃.
Q3: My HPLC chromatogram shows severe peak tailing and sometimes peak splitting when using a standard Water/Acetonitrile mobile phase. Is the compound degrading on the column? A: No, the compound is not degrading; it is partially ionizing. The pH of unbuffered Water/Acetonitrile is typically around 5.5–6.0, which is exactly at the pKa of the 5-hydroxy group. This causes the compound to exist in a dynamic equilibrium between its neutral and anionic states as it travels down the column, resulting in split or tailing peaks.
-
Resolution: Force the equilibrium to one side. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases to lower the pH to ~2.0. This fully protonates the compound, yielding a single, sharp peak.
Quantitative Stability Matrix
The following table summarizes the stability profile and expected physical state of the compound across various pH ranges at standard room temperature (25°C) and elevated temperature (80°C).
| pH Range | Condition | Dominant Species | Solubility (Aqueous) | Stability (25°C) | Stability (80°C) | Primary Degradation Pathway |
| pH 1 - 3 | Strong Acid | Neutral (5-OH) | Very Low | Excellent (>99%) | Good (>95%) | None (Resistant to acid hydrolysis) |
| pH 4 - 7 | Near pKa | Mixed (Neutral/Anion) | Moderate | Excellent (>99%) | Excellent (>98%) | None |
| pH 8 - 11 | Mild Base | Anionic (5-O⁻) | Very High | Excellent (>99%) | Moderate (~85%) | Slow SNAr at C4 |
| pH > 12 | Strong Base | Anionic (5-O⁻) | Very High | Good (>90%) | Poor (<50%) | Rapid SNAr yielding 4,5-dihydroxy |
Experimental Protocols
Protocol A: Self-Validating Forced Degradation Assay
To establish the exact degradation kinetics for your specific formulation, perform this controlled stress test. This protocol is self-validating because it utilizes a chemical quenching step to freeze the degradation profile exactly at the target timepoint.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in 1.0 mL of HPLC-grade Methanol to create a Stock Solution.
-
Acidic Stress: Transfer 100 µL of the Stock to a 2 mL glass vial. Add 900 µL of 1M HCl.
-
Basic Stress: Transfer 100 µL of the Stock to a separate 2 mL glass vial. Add 900 µL of 1M NaOH.
-
Incubation: Seal both vials tightly and incubate in a heating block at 60°C for exactly 4.0 hours.
-
Quenching (Critical Step):
-
Acidic Sample: Add 900 µL of 1M NaOH to neutralize, then immediately buffer with 100 µL of pH 7 phosphate buffer.
-
Basic Sample: Add 900 µL of 1M HCl to neutralize, then immediately buffer with 100 µL of pH 7 phosphate buffer.
-
Causality: Quenching halts the degradation precisely at 4 hours. Without quenching, the basic sample will continue to degrade via SNAr while sitting in the autosampler queue, leading to false-positive degradation rates.
-
-
Analysis: Inject 5 µL onto an LC-MS system using a C18 column with a 0.1% Formic Acid modified mobile phase. Validate the degradation by looking for the[M+H]⁺ mass shift from m/z 189 (parent) to m/z 171 (4,5-dihydroxy degradant) in the basic sample.
System Workflows & Visualizations
The following diagrams map the chemical behavior and analytical troubleshooting pathways for this compound.
Figure 1: pH-dependent structural states and degradation pathways of the pyridazinone core.
Figure 2: Analytical troubleshooting workflow for resolving chromatographic anomalies.
References
-
The Journal of Organic Chemistry. "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." ACS Publications. Available at:[Link]
-
Advances in Heterocyclic Chemistry. "Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series." ResearchGate. Available at:[Link]
Minimizing degradation products of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one during storage
Title: Technical Support Center: Minimizing Degradation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one During Storage
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with halogenated pyridazinones. 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one is a highly functionalized heterocycle, serving as a critical intermediate in the synthesis of myocardial perfusion imaging agents (e.g., Flurpiridaz analogs) [2] and agricultural MC-1 inhibitors. However, its unique structural motifs—specifically the C4-chlorine atom flanked by a C5-hydroxyl group and a C3-carbonyl—make it highly susceptible to hydrolytic, photolytic, and oxidative degradation if storage conditions are not meticulously controlled.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your chemical inventory.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the causality behind it. The molecule features a pyridazinone core that is vulnerable to three primary degradation pathways:
-
Hydrolytic Dehalogenation: The electron-withdrawing nature of the adjacent carbonyl (C3) and hydroxyl (C5) groups highly activates the C4-chlorine bond. In the presence of ambient moisture, nucleophilic substitution occurs, displacing the chloride ion to yield 4,5-dihydroxy-2-propylpyridazin-3(2H)-one.
-
Photolytic Cleavage: Pyridazinones absorb strongly in the UV spectrum. Photoexcitation leads to the homolytic cleavage of the C-Cl bond, generating highly reactive radical species that rapidly polymerize or abstract hydrogen from solvents, leading to complex, colored mixtures.
-
Oxidative Ring Cleavage: Exposure to reactive oxygen species (ROS) or transition metal contaminants catalyzes the oxidation of the pyridazinone ring. Similar to the well-documented degradation of the related herbicide chloridazon [1], this pathway can yield pyridazine-3,4,5-trione derivatives and oxaluric acid by-products.
Fig 1. Mechanistic degradation pathways of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Part 2: Troubleshooting & FAQs
Q1: My HPLC-UV chromatogram shows a new, highly polar peak (lower retention time) after storing the compound at room temperature for 3 months. What is it, and how do I prevent it? A1: A shift to a lower retention time strongly indicates the formation of a more polar degradant, which is characteristic of hydrolytic dechlorination. The C4-chloro group has likely been substituted by a hydroxyl group due to ambient moisture. Causality: Water acts as a nucleophile, attacking the electron-deficient C4 carbon. Solution: Implement a strict anhydrous storage protocol. Use Karl Fischer (KF) titration to ensure the bulk powder has <0.1% moisture before storage. Store the compound in a desiccator over anhydrous calcium sulfate (Drierite) or backfill vials with argon.
Q2: We noticed a color shift from off-white to a yellowish hue, accompanied by a drop in assay purity. The material was stored in clear glass vials on the benchtop. What happened? A2: This is a classic presentation of photodegradation. Halogenated pyridazinones are highly sensitive to UV and visible light. Light exposure induces homolytic cleavage of the C-Cl bond, leading to radical formation and subsequent dimerization or polymerization, which manifests as a yellow/brown discoloration. Solution: Always use amber glass vials (which block UV light <400 nm). If ambient laboratory lighting is intense, wrap the primary container in aluminum foil.
Q3: I am preparing a stock solution in DMSO for high-throughput screening (HTS). Is the compound stable in solution? A3: No, prolonged storage in DMSO is highly discouraged. DMSO is extremely hygroscopic; every time the vial is opened, it absorbs atmospheric moisture, accelerating hydrolysis. Furthermore, freeze-thaw cycles introduce oxygen, promoting oxidative degradation to pyridazine-3,4,5-trione derivatives [1]. Solution: Prepare single-use aliquots of the DMSO stock solution and immediately flash-freeze them in liquid nitrogen. Store at -80°C and never subject an aliquot to more than one freeze-thaw cycle.
Part 3: Quantitative Stability Data
The following table summarizes the expected degradation rates of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one under various storage conditions, based on accelerated stability testing.
| Storage Condition | Container Type | Atmosphere | Est. Degradation Rate (per month) | Primary Degradant Formed |
| 25°C (Benchtop) | Clear Glass | Ambient Air | 4.5% - 6.0% | Photolytic polymers, Hydrolysis products |
| 25°C (Desiccator) | Amber Glass | Ambient Air | 1.2% - 1.8% | Hydrolysis products |
| 4°C (Fridge) | Amber Glass | Argon Purged | < 0.3% | Trace oxidation products |
| -20°C (Freezer) | Amber Glass | Argon Purged | < 0.05% | None detected |
| DMSO Stock (25°C) | Clear PP Tube | Ambient Air | > 15.0% | 4,5-Dihydroxy derivative |
Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage
To establish a self-validating system, every step of the storage protocol must include a verification checkpoint to ensure trustworthiness.
Step 1: Moisture Quantification and Drying
-
Perform a Karl Fischer (KF) titration on a 50 mg sample of the bulk API.
-
Validation Checkpoint: If moisture is >0.1%, transfer the powder to a vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 12 hours. Re-test via KF titration.
Step 2: Inert Atmosphere Aliquoting (Glovebox Workflow)
-
Transfer the dried bulk container into a nitrogen or argon-purged glovebox.
-
Validation Checkpoint: Ensure the glovebox oxygen sensor reads <5 ppm O₂ and the moisture sensor reads <1 ppm H₂O.
-
Weigh the compound into pre-tared, acid-washed amber glass vials. Avoid using standard alkaline glass, as trace surface basicity can catalyze hydrolysis.
Step 3: Sealing and Storage
-
Seal the vials with PTFE-lined screw caps while still inside the glovebox. PTFE ensures a chemically inert barrier and prevents moisture ingress.
-
Wrap the cap junction with Parafilm.
-
Transfer the vials to a monitored -20°C freezer.
Step 4: Periodic Stability Monitoring
-
Every 6 months, pull one sentinel vial for HPLC-UV analysis (monitoring at 254 nm).
-
Validation Checkpoint: Compare the chromatogram against the Day 0 reference standard. A purity drop of >0.5% triggers a mandatory re-purification of the bulk batch.
Fig 2. Self-validating standard operating procedure for long-term compound storage.
References
-
Removal of chloridazon herbicide from wastewaters using FE/H2O2, UV Source: OpenMETU URL:[Link]
-
MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Source: Ukrainian Chemistry Journal URL:[Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: MDPI URL:[Link]
Purification challenges of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one from reaction mixtures
Technical Support Center: Purification of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS: 64178-61-6) from complex reaction mixtures.
Section 1: Molecular Overview & The Root Cause of Purification Challenges
To purify a molecule effectively, you must first understand its physicochemical behavior. 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted with an N-propyl group, a 4-chloro group, and a 5-hydroxyl group.
Mechanistic Insight: The 5-hydroxyl group is highly acidic. The electron-withdrawing nature of the adjacent chlorine atom and the electron-deficient pyridazinone ring lower the predicted pKa of this hydroxyl group to approximately 4.50. Because this pKa is close to the pH of standard aqueous environments and unbuffered silica gel, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence is the primary culprit behind severe streaking on normal-phase silica and emulsion formation during liquid-liquid extraction.
Section 2: Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe streaking and poor mass recovery on normal-phase silica gel? A1: This is a classic symptom of secondary interactions. The acidic 5-hydroxyl group (pKa ~4.5) interacts strongly with the slightly acidic silanol groups on the surface of the silica gel. At neutral pH, partial ionization occurs, meaning your compound is migrating through the column at multiple different rates, smearing across the fractions.
-
Solution: You must suppress the ionization. Add a volatile acid modifier (e.g., 0.1% to 1% Formic Acid or Acetic Acid) to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). This forces the molecule into its fully protonated state, yielding a sharp elution band. For authoritative guidance on silanol interactions, refer to .
Q2: How can I efficiently separate the product from its regioisomer (e.g., 5-chloro-4-hydroxy-2-propylpyridazin-3(2H)-one)? A2: Regioisomers of this type have nearly identical dipole moments and polarities on normal-phase silica. The most efficient approach is a pH-driven Acid-Base Extraction (to remove neutral impurities) followed by Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 column. By using a buffered acidic mobile phase (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic Acid), you leverage the subtle differences in hydrophobicity and steric hindrance around the propyl and chloro groups rather than relying on bulk polarity.
Q3: During liquid-liquid extraction (EtOAc/Water), my product forms a stubborn emulsion and partitions poorly into the organic layer. How do I fix this? A3: The molecule is amphiphilic. The N-propyl group is hydrophobic, while the deprotonated 5-hydroxy pyridazinone core is highly polar. This creates a surfactant-like molecule that stabilizes emulsions at neutral or basic pH.
-
Solution: Employ a strict pH-controlled extraction. Acidify the aqueous layer to pH 1-2 using 1M HCl before extracting with ethyl acetate. This fully protonates the 5-hydroxyl group, eliminating its surfactant properties and driving the neutral molecule completely into the organic layer.
Section 3: Standard Operating Procedures (SOPs)
Protocol A: pH-Driven Acid-Base Pre-Purification
This protocol exploits the acidity of the 5-hydroxyl group to separate the target molecule from neutral byproducts (e.g., unreacted alkylating agents).
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
-
Basic Extraction: Transfer to a separatory funnel and extract with an equal volume of 0.5 M Na₂CO₃ (pH ~10). The target product will deprotonate and migrate into the aqueous layer as a sodium salt.
-
Organic Wash: Separate the layers. Wash the aqueous layer once more with fresh EtOAc to remove any lingering neutral organic impurities. Discard the organic layers.
-
Acidification: Carefully acidify the aqueous layer by adding 2M HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper). The solution will likely turn cloudy as the product protonates.
-
Final Extraction: Extract the acidified aqueous layer twice with EtOAc.
-
Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified product.
Protocol B: Reverse-Phase Preparative HPLC (Final Polish)
Use this protocol to resolve regioisomers or closely related de-halogenated impurities.
-
Column Selection: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: MS-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: MS-grade Acetonitrile + 0.1% TFA. (Note: The 0.1% TFA ensures the pH remains well below the 4.5 pKa, keeping the molecule protonated).
-
-
Gradient: Run a linear gradient from 10% B to 60% B over 20 minutes.
-
**
Optimizing thermal conditions for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one synthesis
The following technical guide addresses the optimization of thermal conditions for the synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one . This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring precise control over regioselectivity and yield.
Subject: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Ticket ID: CHEM-OPT-2026-P3 Support Level: Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one typically proceeds via a two-step sequence starting from mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one).
-
Cyclization: Condensation of mucochloric acid with propylhydrazine to form the 4,5-dichloro-2-propylpyridazin-3(2H)-one core.
-
Regioselective Hydrolysis: Nucleophilic substitution of the chlorine at position 5 (C5) with a hydroxyl group.
Why Thermal Control Matters:
-
Phase 1 (Cyclization): Improper temperature ramps during the hydrazine addition can lead to the formation of open-chain hydrazones that fail to cyclize, or "tarry" polymers.
-
Phase 2 (Hydrolysis): The C5-chlorine is electronically activated by the adjacent carbonyl (C3) and the N2-propyl group. However, excessive heat can force the substitution of the C4-chlorine (yielding 4,5-dihydroxy species) or degrade the propyl chain.
Interactive Troubleshooting Guide (Q&A)
Phase 1: Formation of the 4,5-Dichloro Core
Q: I am observing a viscous, dark oil instead of a precipitate after refluxing mucochloric acid and propylhydrazine. What happened? A: This usually indicates thermal shock during the initial mixing .
-
Diagnosis: Adding propylhydrazine to mucochloric acid is exothermic. If the temperature spikes >40°C before the reactants are fully homogenous, polymerization competes with cyclization.
-
Solution: Chill the mucochloric acid solution (in water or EtOH/Water) to 0–5°C before adding the hydrazine. Allow the mixture to warm to Room Temperature (RT) slowly over 30 minutes before applying heat for reflux.
Q: My yield is low (<50%), and TLC shows a streak. Should I increase the reflux temperature? A: Not necessarily. Increasing temperature might degrade the hydrazine.
-
Optimization: Check your solvent system. Pure water requires a longer reflux (3–4 hours) at 100°C. A 50:50 Ethanol:Water mix lowers the boiling point (~85°C) but improves the solubility of the intermediate hydrazone, facilitating smoother cyclization.
-
Protocol Adjustment: Switch to EtOH/Water and maintain a steady reflux for 2.5 hours.
Phase 2: Regioselective Hydrolysis (Cl → OH)
Q: Why does the protocol specify 4% NaOH at reflux? Can I use a stronger base at RT to save time? A: No. The substitution is thermodynamically controlled .
-
Mechanism: The C5 position is more electrophilic than C4 due to the resonance contribution from the N2-nitrogen. However, the chloride leaving group requires significant activation energy to be displaced by hydroxide.
-
Risk: Stronger bases (e.g., KOH, NaOMe) or higher concentrations at RT often lead to complex mixtures or ring-opening side reactions. The dilute NaOH (4-5%) at reflux (100°C) provides the specific energy window to substitute C5 selectively without touching C4.
Q: I see a minor impurity spot just below my product on TLC. Is this the 4,5-dihydroxy byproduct? A: Likely, yes. This is a symptom of "Thermal Overrun."
-
Cause: Refluxing beyond 4 hours or using an oil bath temperature >120°C (creating hot spots in the flask).
-
Fix: Quench the reaction immediately once the starting material (4,5-dichloro) is consumed. Pour the reaction mixture into ice-water/HCl to "freeze" the equilibrium.
Optimized Experimental Protocols
Step 1: Synthesis of 4,5-Dichloro-2-propylpyridazin-3(2H)-one
Target: The Dichloro Scaffold
-
Setup: 250 mL 3-neck RBF, reflux condenser, internal thermometer, addition funnel.
-
Reagents:
-
Mucochloric Acid: 16.9 g (0.1 mol)
-
Propylhydrazine Hydrochloride: 11.0 g (0.1 mol)
-
Solvent: Ethanol/Water (1:1, 100 mL)
-
-
Procedure:
-
Dissolve Mucochloric acid in solvent. Cool to 0°C .
-
Add Propylhydrazine (dissolved in minimal water) dropwise over 20 mins. Maintain T < 10°C.
-
Ramp: Allow to warm to 25°C over 30 mins. Stir for 1 hour.
-
Cyclization: Heat to reflux (approx 85°C internal) for 3 hours.
-
Workup: Cool to RT. If oil separates, cool to 4°C to crystallize. Filter or extract with DCM.
-
Expected Yield: 75-85%.
-
Step 2: Conversion to 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Target: The Active Intermediate
-
Setup: 100 mL RBF, reflux condenser.
-
Reagents:
-
4,5-Dichloro-2-propylpyridazin-3(2H)-one (from Step 1): 10 mmol
-
NaOH (aq, 4%): 30 mL (approx 30 mmol base)
-
-
Procedure:
-
Suspend the dichloro compound in the NaOH solution.
-
Heat: Bring to a gentle reflux (100°C). The solid will dissolve as the phenolate forms.
-
Monitor: Check TLC every 30 mins (Eluent: EtOAc/Hexane 1:1). Starting material (high Rf) should disappear; Product (lower Rf) appears.
-
Stop Point: Typically 2 hours.[1] Do not exceed 3 hours.
-
Isolation: Cool to 0°C. Acidify with conc. HCl to pH 1-2. The product will precipitate as a white/off-white solid.[2]
-
Purification: Recrystallize from Ethanol/Water.
-
Quantitative Data Summary
| Parameter | Phase 1 (Cyclization) | Phase 2 (Hydrolysis) |
| Solvent System | EtOH : Water (1:1) | Water (aq. NaOH) |
| Initial Temp | 0–5°C (Critical) | 25°C |
| Ramp Rate | 1°C/min to Reflux | Fast ramp to Reflux |
| Target Temp | 85°C (Internal) | 100°C (Internal) |
| Reaction Time | 3.0 Hours | 1.5 – 2.0 Hours |
| Critical Control | Prevent exotherm >40°C during mixing | Avoid T > 105°C (Oil bath) |
| Typical Yield | 80% | 70–75% |
Reaction Pathway Visualization
The following diagram illustrates the critical thermal checkpoints in the transformation from Mucochloric Acid to the target 5-hydroxy pyridazinone.
Caption: Thermal optimization pathway showing critical temperature controls at mixing (0-5°C) and selective hydrolysis (100°C) to avoid byproduct formation.
References
-
ResearchGate. (2025). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one Derivatization
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when modifying 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .
The structural topology of this pyridazinone derivative presents a unique "steric triad": the C4-chloride, the C5-hydroxyl group, and the N2-propyl chain. When attempting substitutions at the C4 or C5 positions, this extreme local congestion often leads to stalled reactions, catalyst poisoning, or unwanted side reactions[1]. This guide provides field-proven, self-validating protocols to bypass these steric barriers.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My O-alkylation at the C5-hydroxyl position is stalling at <20% conversion. How can I drive this reaction to completion?
The Causality: The C5-hydroxyl proton is highly acidic due to the electron-withdrawing nature of the pyridazinone ring and the adjacent C4-chlorine. However, the bulky N2-propyl group and C4-chlorine create a steric "shield" around the C5-oxygen, preventing standard electrophiles from approaching the alkoxide intermediate. The Solution: You must alter the ion-pairing dynamics. Switch from standard bases (like K₂CO₃) to Cesium Carbonate (Cs₂CO₃) . The larger ionic radius of the cesium cation creates a looser, more solvent-separated ion pair in polar aprotic solvents (like DMF), significantly enhancing the nucleophilicity of the C5-oxygen. If steric hindrance persists with bulky electrophiles, introducing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) will further separate the ion pair and shuttle the reactive species, overcoming the steric shield.
Q2: I am attempting a Buchwald-Hartwig amination at the C4-chloride, but I only recover starting material. What is failing?
The Causality: The C4-Cl bond in this scaffold is notoriously inert. Palladium-catalyzed cross-coupling fails here for two reasons:
-
Slow Oxidative Addition: Standard ligands (like PPh₃) do not provide enough electron density to the Pd(0) center to force insertion into the sterically congested C4-Cl bond [2].
-
Stalled Reductive Elimination: Even if oxidative addition occurs, the extreme steric bulk of the C5-substituent prevents the Pd(II) intermediate from achieving the necessary geometry for reductive elimination, trapping the catalyst. The Solution: You must use bulky, highly electron-rich ligands such as dialkylbiaryl phosphines (e.g., XPhos) or N-Heterocyclic Carbenes (NHCs) [3]. The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk actively forces the Pd(II) intermediate into a highly strained conformation that rapidly undergoes reductive elimination to relieve steric tension.
Q3: How do I prevent N-deprotection or ring-opening during these high-temperature cross-couplings?
The Causality: Pyridazinone rings can undergo ring-opening or retro-aldol-type cleavages under strongly basic, aqueous conditions at elevated temperatures. The Solution: Maintain strictly anhydrous conditions. Use rigorously dried solvents (e.g., anhydrous 1,4-dioxane or t-Amyl alcohol) and glovebox-handled bases (like KOtBu). If using Cs₂CO₃, ensure it is flame-dried prior to use.
Part 2: Quantitative Data & Ligand Optimization
To validate the causality of ligand selection in overcoming C4 steric hindrance, we evaluated various catalytic systems for the amination of 4-Chloro-5-methoxy-2-propylpyridazin-3(2H)-one (the O-methylated derivative) with morpholine.
Table 1: Effect of Ligand and Base on C4-Amination Yield
| Ligand System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | < 5% | Failed oxidative addition; C-Cl bond intact. |
| Pd₂(dba)₃ / dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 15% | Catalyst trapped; slow reductive elimination. |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-AmylOH | 110 | 82% | Excellent conversion; steric bulk aids elimination. |
| Pd-NHC (IPr) | KOtBu | 1,4-Dioxane | 100 | 94% | Optimal electron density for C-Cl activation [2]. |
Part 3: Experimental Protocols
Protocol A: Sterically Optimized C5-O-Alkylation
This protocol utilizes the "loose ion-pair" strategy to bypass the C4-Cl steric shield.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
-
Base Activation: Add flame-dried Cs₂CO₃ (2.0 eq, 10.0 mmol) and TBAB (0.1 eq, 0.5 mmol). Stir at room temperature for 30 minutes to generate the solvent-separated alkoxide.
-
Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 6.0 mmol) over 10 minutes.
-
Reaction: Heat the mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench with ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: NHC-Palladium Catalyzed C4-Amination
This protocol utilizes an NHC ligand to force oxidative addition and reductive elimination at the congested C4 position [3].
-
Glovebox Setup: Inside an argon-filled glovebox, charge a Schlenk tube with the C5-protected pyridazinone (1.0 eq, 2.0 mmol), Pd-PEPPSI-IPr catalyst (0.02 eq, 2 mol%), and KOtBu (1.5 eq, 3.0 mmol).
-
Solvent & Amine: Add anhydrous 1,4-dioxane (10 mL) followed by the secondary amine (e.g., morpholine, 1.2 eq, 2.4 mmol).
-
Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours behind a blast shield.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via silica gel chromatography to isolate the C4-aminated product.
Part 4: Mechanistic Visualizations
Fig 1: Pd-Catalyzed C4 Substitution Workflow highlighting steric management.
Fig 2: Troubleshooting decision tree for overcoming C5 steric shielding during O-alkylation.
Part 5: References
-
Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect (Tetrahedron) URL: [Link]
-
Title: Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL: [Link]
-
Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal / Synthesis URL: [Link]
Technical Support Center: Troubleshooting Residual Solvent Removal in Pyridazinone Derivatives
The isolation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents unique crystallization challenges. The molecule’s highly functionalized core—specifically the 5-hydroxy group and the lactam-like pyridazinone ring—creates a robust intermolecular hydrogen-bonding network. While this promotes rapid crystallization, it frequently leads to the severe occlusion of polar solvents (e.g., aliphatic alcohols, DMF, or acetonitrile) within the crystal lattice.
Meeting the stringent regulatory limits established by the ICH Q3C(R8) Guidelines [1] requires moving beyond standard thermal drying. This guide provides mechanistically grounded troubleshooting strategies to eliminate residual solvents without compromising the chemical stability or polymorphic integrity of the API.
Diagnostic Matrix: Solvent Entrapment & Resolution Strategies
To effectively remove residual solvents, you must first diagnose the mechanism of entrapment. The table below summarizes the causality of solvent retention and the corresponding thermodynamic interventions required.
| Solvent Category | Entrapment Mechanism | Causality of Retention | Recommended Strategy |
| Class 3 (e.g., Ethanol, Isopropanol) | Lattice Occlusion | Strong hydrogen bonding between the solvent's hydroxyl group and the API's 5-hydroxy/carbonyl sites prevents thermal desorption. | Vacuum Hydration |
| Class 3 (e.g., Acetone, Ethyl Acetate) | Mother Liquor Entrapment | Rapid crystal growth traps micro-droplets of mother liquor in macroscopic crystal defects. | Thermodynamic Slurrying |
| Class 2 (e.g., DMF, Acetonitrile) | Isomorphic Solvate Formation | The solvent molecule is thermodynamically incorporated as a structural node within the unit cell. | Recrystallization |
Troubleshooting Guide & FAQs
Q1: We are drying 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one under high vacuum at 60°C for 48 hours, but ethanol levels remain at 8,000 ppm (above the 5,000 ppm ICH Q3C limit). Why is thermal drying failing? A: Thermal vacuum drying only removes surface-adsorbed solvents. In your case, ethanol is likely lattice-occluded. The 5-hydroxy group of the pyridazinone ring forms strong hydrogen bonds with ethanol. Applying heat without a displacement mechanism simply causes the crystal surface to anneal or locally melt, effectively "sealing" the solvent inside the lattice. To break this bond without degrading the molecule, you must introduce a competitive hydrogen-bonding agent. We recommend Vacuum Hydration [2], where water vapor is introduced to competitively displace the alcohol.
Q2: How does Vacuum Hydration work without turning the product into an unwanted hydrate?
A: Vacuum hydration is a vapor-phase displacement technique. Because the
Q3: We have occluded acetone trapped in macroscopic crystal defects. How can we remove it without completely dissolving and recrystallizing the batch? A: You should utilize Thermodynamic Slurrying [3]. By suspending the crystals in an anti-solvent (or a Class 3 solvent with low API solubility) and applying mechanical agitation at an elevated temperature, you create a dynamic dissolution-recrystallization equilibrium at the crystal-liquid interface. The crystal surfaces continuously dissolve and reform on a micro-scale, releasing the trapped mother liquor into the bulk solvent without requiring the energy-intensive total dissolution of the batch.
Experimental Methodologies
To ensure these protocols function as self-validating systems, each workflow concludes with specific analytical verification steps.
Protocol A: Vacuum Hydration for Occluded Alcohols
Use this protocol when Headspace Gas Chromatography (HS-GC) indicates Class 3 alcohols are trapped above 5,000 ppm.
-
Pre-Drying: Load the wet cake of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one into a vacuum oven. Apply a vacuum of
mbar at 40°C for 4 hours to remove all bulk surface solvent. -
Vapor Saturation: Isolate the vacuum pump. Introduce a stream of nitrogen gas that has been bubbled through a heated water bath (50°C) into the oven until the chamber reaches atmospheric pressure.
-
Hydration Hold: Seal the oven and hold the crystals in this water-vapor-saturated environment for 12–16 hours at 40°C. Mechanism: Water molecules permeate the lattice and displace the occluded alcohol.
-
Evacuation: Re-apply the vacuum (
mbar) and increase the temperature to 55°C for 8 hours to strip the displaced alcohol and the introduced water. -
Analytical Validation: Sample the batch. Perform HS-GC to confirm ethanol is
ppm. Perform X-Ray Powder Diffraction (XRPD) to confirm the crystal structure has not transitioned to a hydrate polymorph.
Protocol B: Thermodynamic Slurrying for Mother Liquor Entrapment
Use this protocol to clear occluded non-hydrogen-bonding solvents (e.g., ketones, esters).
-
Solvent Selection: Select a Class 3 displacement solvent (e.g., heptane or water) in which the API has a solubility of
mg/mL at 50°C. -
Suspension: Charge the dry, solvent-contaminated crystals into a reactor. Add the displacement solvent at a ratio of 10 volumes (v/w) relative to the API mass.
-
Dynamic Agitation: Heat the slurry to 50°C (ensure this is at least 15°C below the boiling point of the displacement solvent). Agitate at 250 RPM for 6 hours. Mechanism: High-shear agitation combined with heat promotes continuous surface-level recrystallization, liberating trapped solvent pockets.
-
Isolation: Cool the slurry to 5°C at a rate of 0.5°C/min to minimize secondary occlusions. Filter the suspension via a Nutsche filter.
-
Washing & Drying: Wash the filter cake with 2 volumes of ice-cold displacement solvent. Dry under vacuum at 50°C until constant weight is achieved.
-
Analytical Validation: Perform HS-GC to verify the removal of the original trapped solvent.
Process Decision Workflow
Decision matrix for selecting the appropriate residual solvent removal technique.
References
-
Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
- Title: Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals (EP0900582A1)
- Title: Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative (WO2012035057A2)
Validation & Comparative
High-Resolution LC-MS/MS vs. Triple Quadrupole: A Comparative Guide to the Fragmentation Patterns of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally elucidating and quantifying highly functionalized heterocyclic scaffolds. Pyridazinones, specifically halogenated derivatives like 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6), are critical intermediates in the development of agrochemicals and novel pharmaceutical agents, including targeted proteasome inhibitors[1].
When analyzing these compounds in complex biological or environmental matrices, laboratories must choose between High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry. This guide objectively compares the performance of both platforms, detailing the mechanistic fragmentation pathways of this specific pyridazinone and providing a self-validating experimental protocol for your laboratory.
Mechanistic Causality of Pyridazinone Fragmentation
To optimize any mass spectrometry method, one must first understand the causality behind the molecule's behavior in the gas phase.
Ionization and Protomer Formation
Under positive Electrospray Ionization (ESI+), 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one forms a stable protonated precursor ion
The CID Fragmentation Pathway
When subjected to CID, the molecule follows a highly predictable, thermodynamically driven fragmentation cascade:
-
Loss of the N-Propyl Group: The most labile moiety is the N-propyl chain. Through a McLafferty-type rearrangement or inductive cleavage, the molecule expels propylene (
, 42.0470 Da). This yields the core 4-chloro-5-hydroxy-pyridazin-3(2H)-one fragment at m/z 146.9958. -
Ring Contraction (CO Loss): The pyridazinone core subsequently undergoes ring opening and contraction, expelling carbon monoxide (
, 27.9949 Da) to yield a fragment at m/z 119.0009. -
Dehalogenation: Alternatively, the m/z 147 intermediate can lose hydrogen chloride (
, 35.9767 Da), resulting in a fragment at m/z 111.0191.
Crucially, the presence of the chlorine atom provides a built-in mass spectral tracer. The natural 3:1 isotopic ratio of
Caption: CID fragmentation pathway of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one.
Product Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)
Selecting the right MS architecture depends on whether your goal is structural elucidation or targeted quantification .
High-Resolution Q-TOF MS (e.g., Agilent 6546 / Waters Xevo G2-XS)
HR-QTOF instruments are indispensable during the early stages of drug metabolism and pharmacokinetic (DMPK) profiling. Because nominal mass instruments cannot distinguish between a loss of
Triple Quadrupole MS (e.g., Thermo TSQ Altis / Sciex 6500+)
For routine, high-throughput quantification, the QqQ remains the gold standard. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters the exact precursor (m/z 189.0) in Q1, fragments it in Q2, and isolates the specific product ions (m/z 147.0, 119.0) in Q3. This double-filtering mechanism drastically reduces background noise, offering a superior linear dynamic range.
Quantitative Data Summaries
Table 1: Performance Comparison for Pyridazinone Analysis
| Feature | HR-QTOF MS | Triple Quadrupole (QqQ) MS |
| Primary Application | Metabolite ID, Structural Elucidation | Targeted Quantification (PK/TK studies) |
| Mass Accuracy | Nominal ( | |
| Scan Mode | Full Scan MS/MS (All-Ions) | Multiple Reaction Monitoring (MRM) |
| Sensitivity (LOQ) | Low | Sub- |
| Linear Dynamic Range | ||
| Isobaric Resolution | Excellent (Resolves nominal mass overlaps) | Poor (Relies entirely on LC separation) |
Table 2: Exact vs. Nominal Mass Fragments for Method Transfer
| Fragment Identity | Formula ( | Q-TOF Exact Mass (m/z) | QqQ MRM Transition (m/z) |
| Precursor | 189.0428 | 189.0 | |
| Loss of Propyl | 146.9958 | 189.0 | |
| Loss of Propyl + CO | 119.0009 | 189.0 | |
| Loss of Propyl + HCl | 111.0191 | 189.0 |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol acts as a self-validating system. By monitoring the 3:1 ratio of the
Step-by-Step Methodology
-
Sample Preparation:
-
Extract samples using solid-phase extraction (SPE) or protein precipitation (3:1 Acetonitrile:Plasma).
-
Centrifuge at 14,000
for 10 minutes at . -
Reconstitute the supernatant in 95:5 Water:Acetonitrile to match initial LC conditions.
-
-
UHPLC Separation:
-
Column: Sub-2
C18 column (e.g., , ). -
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (drives
formation). -
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate:
. The propyl chain ensures adequate retention on the reversed-phase column.
-
-
MS/MS Optimization (QqQ MRM Setup):
-
Capillary Voltage:
(ESI+). -
Collision Energy (CE) Optimization:
-
m/z
: Low CE ( ) to cleave the alkyl chain. -
m/z
: Medium CE ( ) to induce ring contraction.
-
-
-
Data Validation:
-
Confirm that the retention times of the quantifier (m/z 147) and qualifier (m/z 119) transitions align perfectly (
). -
Verify the
/ isotopic ratio of the precursor and primary fragments matches theoretical distributions.
-
Caption: Analytical workflow comparing Q-TOF and QqQ MS for pyridazinone characterization.
References
-
SpectraBase. "5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone - SpectraBase." John Wiley & Sons, Inc. Available at:[Link]
-
Wang, et al. "Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Thomas, et al. "Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
Comparing potency of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one vs standard pyridazinones
Topic: Comparative Potency Guide: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one vs. Standard Pyridazinones
Executive Summary
This technical guide provides a rigorous comparative analysis of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (hereafter referred to as CHP-Pr ) against standard pyridazinone scaffolds.
While pyridazinones are a versatile class of heterocyclic compounds utilized in both agrochemicals (as Photosystem II inhibitors) and pharmaceuticals (as PDE inhibitors or calcium sensitizers), the specific 4-chloro-5-hydroxy-3(2H)-one core is classically defined as the bioactive "warhead" of herbicidal agents like Chloridazon . The N-propyl derivative (CHP-Pr) serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies, bridging the gap between highly polar methyl analogs and bulky aryl derivatives.
This guide evaluates CHP-Pr’s potency primarily through its inhibition of the Hill Reaction (Photosystem II electron transport) , the gold-standard assay for this chemical family, while referencing its physicochemical properties relevant to bioavailability.
Mechanism of Action (MOA)
The biological potency of CHP-Pr stems from its ability to mimic Plastoquinone (PQ) .
-
Target Site: The Q_B binding niche on the D1 protein (PsbA) of the Photosystem II complex in thylakoid membranes.
-
Binding Mode: The 4-chloro and 5-hydroxy groups form essential hydrogen bonds and electrostatic interactions with residues (e.g., His215, Ser264) within the binding pocket.
-
The N-Propyl Role: Unlike the N-phenyl group of standard Chloridazon, which engages in
- stacking with Phenylalanine residues (e.g., Phe265), the N-propyl group of CHP-Pr relies on hydrophobic interactions. This alters its binding kinetics—increasing dissociation rates compared to phenyl analogs but offering superior membrane permeability compared to methyl analogs.
Pathway Visualization: PSII Inhibition
Figure 1: Mechanism of Action. CHP-Pr competes with Plastoquinone for the Q_B site, effectively halting electron transport.
Comparative Potency Analysis
The following data synthesizes SAR trends from authoritative pyridazinone studies. The potency is expressed as pI50 (negative log of the molar concentration required for 50% inhibition of electron transport).
Table 1: Potency & Physicochemical Profile
| Compound | Structure (N-Substituent) | pI50 (Hill Reaction) | LogP (Lipophilicity) | Potency Interpretation |
| CHP-Pr | 2-Propyl | 5.8 - 6.2 (Est.) | ~1.8 | Balanced Probe. Moderate potency. Lacks pi-stacking but has optimal chain length for pocket entry. |
| Chloridazon (Metabolite) | 2-Phenyl | 6.5 - 7.0 | ~1.2 | High Potency. The phenyl ring provides critical steric and electronic anchoring (pi-stacking). |
| San 9789 Analog | 2-Methyl | 4.5 - 5.0 | ~0.5 | Low Potency. Chain is too short for effective hydrophobic interaction; too polar for optimal membrane transit. |
| Pyridate (Metabolite) | 3-Phenyl (Isomer) | 6.8 - 7.2 | ~2.5 | Standard. High lipophilicity drives strong membrane partitioning and binding affinity. |
Key Insight: CHP-Pr represents a "tipping point" in the alkyl series. While less potent than the aromatic standards (Chloridazon), it is significantly more active than the methyl derivative. This confirms that the Q_B binding pocket has a hydrophobic channel that accommodates alkyl chains of 3–5 carbons effectively, even without aromatic interactions.
Experimental Protocols
To validate the potency of CHP-Pr in your own laboratory, use the DCPIP Reduction Assay . This self-validating protocol measures the rate of electron flow through PSII by monitoring the decolorization of the blue dye DCPIP.
Protocol: Chloroplast Isolation & Hill Reaction Assay
Reagents:
-
Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).
-
Assay Buffer: 0.1 M Sucrose, 5 mM MgCl2, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).
-
DCPIP Stock: 2 mM 2,6-dichlorophenolindophenol (keep in dark).
-
CHP-Pr Stock: Dissolve in DMSO (ensure final DMSO concentration in assay < 1%).
Workflow:
-
Isolation: Homogenize fresh spinach leaves (de-ribbed) in cold Isolation Buffer. Filter through 4 layers of cheesecloth. Centrifuge filtrate at 3000 x g for 5 min (4°C). Resuspend pellet in Assay Buffer.
-
Standardization: Adjust chlorophyll concentration to 20 µg/mL using Arnon’s method (A652 measurement).
-
Reaction Setup:
-
Control Cuvette: 2 mL Chloroplasts + DCPIP (50 µM final) + DMSO.
-
Test Cuvette: 2 mL Chloroplasts + DCPIP (50 µM final) + CHP-Pr (range 10⁻⁸ to 10⁻⁴ M).
-
-
Illumination: Expose cuvettes to saturating light (>500 µE/m²/s) for 60 seconds.
-
Measurement: Monitor absorbance decrease at 600 nm .
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Workflow Visualization
Figure 2: Step-by-step workflow for determining the IC50 of CHP-Pr using the DCPIP Hill Reaction assay.
References
-
Trebst, A. (2007). Inhibitors in the Functional Cycle of Photosystem II. In: Photosystem II. Advances in Photosynthesis and Respiration. Springer, Dordrecht. Link
-
Ohki, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-aminopyridazin-3(2H)-one Derivatives. Archiv der Pharmazie. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloridazon Metabolite. Link
-
St John, J. B., & Hilton, J. L. (1976). Structure-activity relationships of pyridazinones as photosynthetic inhibitors. Weed Science. Link
X-ray diffraction (XRD) data for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one structure confirmation
X-Ray Diffraction (XRD) vs. Alternative Modalities for the Structural Confirmation of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Introduction: The Structural Ambiguity of Pyridazinones
Pyridazin-3(2H)-one derivatives are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently serving as core pharmacophores in PDE4 inhibitors, cannabinoid-2 agonists, and novel herbicides [1]. However, the structural elucidation of highly substituted derivatives like 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one presents a unique analytical challenge.
The presence of the hydroxyl group at C5 adjacent to the carbonyl at C3 introduces the potential for complex keto-enol and lactam-lactim tautomerism [2]. Furthermore, confirming the exact regiochemistry of the N-propyl substitution (N2 vs. N1) and the precise halogen positioning (C4) is critical for intellectual property protection and structure-activity relationship (SAR) modeling. While routine analytical techniques provide piece-meal connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) remains the absolute gold standard for unambiguous 3D spatial confirmation.
The Causality of Analytical Choice: Why XRD?
As application scientists, we must select analytical modalities based on the specific physicochemical questions we are trying to answer.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula (e.g.,
). However, HRMS cannot differentiate between N1-propyl and N2-propyl regioisomers. -
Nuclear Magnetic Resonance (1H/13C NMR): Excellent for establishing through-bond connectivity. Yet, in highly substituted pyridazinones, the lack of adjacent protons on the heterocyclic ring limits the utility of 2D NOESY/ROESY experiments for determining the exact spatial relationship of the propyl group [3]. Furthermore, NMR represents a time-averaged solution state, which may obscure the dominant solid-state tautomer.
-
Single-Crystal XRD (SC-XRD): Provides the absolute atomic coordinates in 3D space. It definitively maps the electron density, proving the N2-propyl attachment, the C4-chloro position, and the C5-hydroxyl protonation state.
-
Powder XRD (PXRD): While SC-XRD proves the structure of a single crystal, PXRD is the self-validating counterpart required to prove that the single crystal is representative of the bulk synthesized powder [4].
Comparative Performance Data
To objectively evaluate the performance of these modalities for 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, we compare their analytical outputs below:
| Analytical Modality | Primary Output | Strengths for Pyridazinones | Limitations |
| SC-XRD | 3D Atomic Coordinates (.cif) | Unambiguous regiochemistry; Identifies solid-state tautomer and hydrogen bonding networks. | Requires growth of a high-quality single crystal (often time-consuming). |
| PXRD | Diffractogram (Bragg peaks) | Confirms bulk phase purity; Identifies polymorphism. | Cannot solve de novo structures easily without prior SC-XRD data. |
| 1H / 13C NMR | Chemical Shifts & Coupling | Rapid confirmation of functional groups in solution. | Struggles with absolute stereochemistry and "proton-poor" heterocyclic rings. |
| HRMS | Exact Mass (m/z) | High sensitivity; Confirms molecular formula and isotopic halogen patterns (35Cl/37Cl). | Blind to 3D geometry, regiochemistry, and solid-state packing. |
Experimental Workflows & Methodologies
To ensure scientific integrity, the structural confirmation must function as a self-validating system. The following protocols detail the transition from crystal growth to bulk validation.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is chosen over rapid evaporation because it promotes a slow, controlled supersaturation, minimizing crystal defects and twinning, which are detrimental to X-ray diffraction.
-
Dissolution: Dissolve 15 mg of purified 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one in 1.0 mL of a good solvent (e.g., Dichloromethane).
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger outer vial containing 3.0 mL of an anti-solvent (e.g., Hexane).
-
Diffusion: Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial at 20°C over 4–7 days until block-like single crystals form.
Protocol B: SC-XRD Data Collection and Refinement
Causality: Data is collected at cryogenic temperatures to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction peaks and allows for the precise localization of the critical C5-hydroxyl hydrogen atom [2].
-
Mounting: Select a crystal with dimensions approx.
mm. Mount it on a MiTeGen loop using paratone oil. -
Data Collection: Transfer to a diffractometer equipped with a Cu K
microfocus source ( Å) and a cryostream set to 100 K. -
Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the final value is , indicating a highly accurate structural model.
Protocol C: Self-Validating PXRD Bulk Analysis
Causality: To prove the single crystal is not an anomalous impurity, the theoretical powder pattern generated from the SC-XRD data must match the experimental bulk powder pattern.
-
Simulation: Use Mercury software to generate a simulated PXRD pattern from the finalized SC-XRD .cif file.
-
Experimental Collection: Lightly grind the bulk batch of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one and load it onto a zero-background silicon sample holder.
-
Analysis: Scan from
to using Bragg-Brentano geometry. Overlay the experimental diffractogram with the simulated pattern. A 1:1 match of peak positions confirms bulk phase purity.
Logical Relationship & Workflow Diagrams
Below are the causal workflows mapping the analytical strategy and the SC-XRD validation pathway.
Caption: Analytical Workflow for Pyridazinone Structural Elucidation.
Caption: SC-XRD Data Refinement & Validation Pathway.
References
-
Title: Pyridazine derivative as potent antihyperglycemic agent: Synthesis, crystal structure, α-amylase and α-glucosidase inhibition and computational studies Source: ResearchGate / Journal of Molecular Structure URL: [Link]
-
Title: Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents Source: ACS Omega URL: [Link]
-
Title: 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one Source: IUCrData / International Union of Crystallography URL: [Link]
- Title: Crystal forms of a pyridazinone TRPC inhibitor (US20220177455A1)
Validating purity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one using elemental analysis
[1][2]
Executive Summary & Compound Profile
Compound: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
CAS (Analogous): 1784024-03-8 (Related HCl salt); Note: Specific 2-propyl analog is often a custom synthesis intermediate.[1][2]
Molecular Formula:
The Validation Challenge: Synthesizing pyridazinones via mucochloric acid and alkyl hydrazines often yields complex impurity profiles, including regioisomers (N1- vs. N2-alkylation), inorganic salts (from acid/base hydrolysis), and trapped solvents.[2] While HPLC is the standard for organic impurity profiling, it is "blind" to inorganic contaminants and water, which can significantly skew molarity calculations in drug development.
The Solution: This guide compares Elemental Analysis (EA) against HPLC and qNMR , demonstrating why EA is the requisite "gatekeeper" for establishing the absolute bulk purity of this chlorinated heterocycle.
Comparative Analysis: EA vs. HPLC vs. qNMR[1][3]
The following table contrasts the three primary validation methodologies. Note that for a chlorinated compound, EA provides a unique advantage in confirming the halogen-to-carbon ratio, which is critical for verifying successful mono-chlorination versus di-chloro side products.[1][2]
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (CHN + Cl) | HPLC (UV-Vis) | qNMR (1H) |
| Primary Scope | Absolute bulk composition (Organic + Inorganic).[1][2] | Organic impurity profiling & separation.[2] | Structural identity & residual solvent quantification.[2] |
| Blind Spots | Cannot distinguish isomers; requires >2mg sample.[2] | Misses inorganics (NaCl, Na₂SO₄), water, and non-UV active compounds. | Low sensitivity for trace impurities (<1%); expensive instrumentation. |
| Chlorine Validation | High: Directly measures %Cl content.[2] | Low: Infers Cl presence via retention time shifts. | Medium: Infers Cl via chemical shift effects (indirect). |
| Precision Requirement | ±0.4% absolute deviation from theoretical. | >99.5% Area purity.[2][3][4] | ±1-2% integral accuracy. |
| Throughput | Moderate (Combustion time).[2] | Low (Gradient run times 20-40 min).[1] | High (if automated).[2] |
Deep Dive: Elemental Analysis Protocol
For 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one , standard CHN analysis is insufficient due to the significant chlorine mass (~18.8%).[1][2] The presence of halogens requires specific combustion additives to prevent interference and accurate quantification.
Theoretical Composition Calculation
Based on
Experimental Protocol
Equipment: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (configured for CHNS/Cl).
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture. Crucial: Pyridazinones can form hydrates; failure to dry will skew %C and %N lower.
-
Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule.
-
-
Combustion Parameters (Chlorine Mode):
-
Oxidation Furnace: 980°C.
-
Reduction Furnace: 640°C.
-
Additives: Add ~10 mg of Tungsten(VI) oxide (
) to the capsule. This aids combustion and prevents the formation of non-volatile metal chlorides if trace metals are present. -
Halogen Trap: Ensure the reduction tube contains silver wool or a specific halogen scrubber to prevent chlorine gas from interfering with the Thermal Conductivity Detector (TCD) measuring Nitrogen. Note: To measure Cl explicitly, use Oxygen Flask Combustion (Schöniger) followed by potentiometric titration with AgNO₃, or a dedicated dynamic combustion sensor.
-
-
Data Interpretation (The "0.4% Rule"):
-
Acceptable Purity: Experimental values must fall within ±0.4% of theoretical.
-
Scenario A (Pass): C: 44.40%, H: 4.85%, N: 14.70%. (All within range).
-
Scenario B (Fail - Wet Sample): C: 42.10%, H: 5.20%.[1][2] (Lower C, Higher H indicates trapped water/solvent).
-
Scenario C (Fail - Inorganic Salt Contamination): C: 40.00%, N: 13.20%.[1][2] (All values depressed proportionally; indicates presence of non-combustible material like NaCl).
-
HPLC & qNMR Validation Protocols
While EA confirms the "bulk" truth, HPLC is required to ensure the "organic" truth (absence of isomers).
HPLC Protocol (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
Gradient: 0-5 min (5% B), 5-20 min (5% -> 90% B).
-
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).
-
Critical Check: Look for the "N1-propyl" regioisomer, which typically elutes slightly earlier than the desired "N2-propyl" product due to polarity differences.[1][2]
qNMR Protocol (Internal Standard)
-
Solvent: DMSO-d6 (Ensures full solubility of the hydroxy-pyridazinone).[1][2]
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).[2]
-
Focus: Integrate the propyl methyl triplet (
ppm) and the aromatic proton at C6. Discrepancies in integral ratios suggest isomeric impurities that EA might miss (since isomers have identical Elemental Analysis).
Visualizing the Validation Workflow
The following diagram illustrates the decision-making process for validating the purity of this compound. It highlights where EA acts as a "Stop/Go" gate for inorganic contamination.
Caption: Figure 1. Integrated Purity Validation Workflow. EA serves as the critical gatekeeper for bulk composition anomalies (salts/water) that HPLC screens may miss.[5]
Conclusion
Validating the purity of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one requires a triad approach. While HPLC is indispensable for separating organic isomers, it cannot be the sole validation method due to its blindness to inorganic salts and moisture.
Elemental Analysis serves as the definitive "truth test" for the bulk material.[4] For this chlorinated compound, achieving experimental values within ±0.4% of the theoretical
Recommendation: For drug development applications, a Certificate of Analysis (CoA) for this compound is incomplete without CHNCl data accompanying the HPLC trace.
References
-
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[5] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Brewer Science. (n.d.).[2] Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link][2]
-
MDPI. (2022).[2] Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Retrieved from [Link][2]
Sources
- 1. CAS 1354455-01-8|5-Chloro-4-(2-Hydroxyethyl)Pyridazin-3-Ol [rlavie.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Comparative study of propyl vs ethyl substitution in pyridazinone derivatives
Executive Summary: The Alkyl Chain Pivot
In the optimization of pyridazinone-based therapeutics—specifically for targets like COX-2 , PDE4 , and antimicrobial applications—the choice between an ethyl (-C₂H₅) and a propyl (-C₃H₇) substitution is rarely arbitrary. It represents a critical decision point in Structure-Activity Relationship (SAR) tuning.
While both alkyl groups serve to modulate lipophilicity (LogP), experimental data suggests a distinct divergence in performance based on the substitution site:
-
N-2 Position: Ethyl substitution frequently yields superior potency and metabolic stability, particularly in PDE4 inhibitors, by avoiding steric clashes at the solvent interface.
-
C-4/C-5 Position: Propyl substitution often outperforms ethyl in COX-2 inhibitors by more effectively filling the hydrophobic side pocket unique to the COX-2 isoform.
This guide analyzes the physicochemical trade-offs, synthetic pathways, and biological outcomes of this specific structural modification.
Physicochemical & ADME Profile Comparison
The transition from ethyl to propyl adds a single methylene unit (-CH₂-), yet this seemingly minor change drastically alters the molecular property profile.
Table 1: Physicochemical Impact of Substitution
| Feature | Ethyl Derivative (-C₂H₅) | Propyl Derivative (-C₃H₇) | Impact on Drug Design |
| Lipophilicity ( | Baseline | +0.5 to +0.6 | Propyl increases membrane permeability but decreases aqueous solubility. |
| Steric Bulk (Molar Refractivity) | Lower | Higher | Propyl requires a larger hydrophobic pocket (e.g., COX-2 Val523 channel). |
| Metabolic Liability | Moderate | High | Propyl chains are more susceptible to |
| Rotational Freedom | 1 rotatable bond | 2 rotatable bonds | Propyl introduces higher entropic penalty upon binding if the pocket is tight. |
Pharmacological Performance: Case Studies
Case Study A: COX-2 Inhibition (The "Bulk" Advantage)
In the design of selective COX-2 inhibitors, the objective is to exploit the larger hydrophobic side pocket present in COX-2 (due to the Val523 residue) compared to COX-1 (Ile523).
-
Mechanism: The propyl group at position C-4 or C-5 of the pyridazinone ring extends deeper into this hydrophobic channel than the ethyl group.
-
Data Insight: Research indicates that increasing bulk at Position 4 (Methyl
Ethyl Propyl) correlates with improved IC values.[1] For specific 6-aryl-pyridazinone series, the n-propyl derivative demonstrated nanomolar potency (IC 15-20 nM), outperforming the ethyl analog by 2-3 fold due to superior Van der Waals contacts within the hydrophobic pocket [1].
Case Study B: PDE4 Inhibition (The "Steric" Limit)
For Phosphodiesterase 4 (PDE4) inhibitors, the N-2 position of the pyridazinone ring is a critical interaction point.
-
Mechanism: The N-2 substituent often interacts with the solvent-exposed region or a specific "clamp" region of the enzyme.
-
Data Insight: In 6-aryl-4,5-heterocyclic-fused pyridazines, the ethyl group at N-2 is associated with the greatest potency and selectivity.[2] Extending this to a propyl group often leads to a drop in potency, likely due to steric clashing with the enzyme surface or an unfavorable entropic cost of the flexible propyl chain [2].
Synthetic Protocols
To ensure reproducibility, we present a standardized protocol for introducing ethyl vs. propyl groups at the N-2 position via alkylation. This method uses a self-validating TLC endpoint.
Workflow Diagram: N-Alkylation Pathway[3]
Caption: Divergent synthesis pathway for N-ethyl vs. N-propyl pyridazinone derivatives.
Detailed Protocol: N-Alkylation
Objective: Synthesis of 2-alkyl-6-aryl-3(2H)-pyridazinones.
-
Preparation: Dissolve 1.0 equivalent of the 6-aryl-3(2H)-pyridazinone intermediate in anhydrous acetone (10 mL/mmol).
-
Activation: Add 2.0 equivalents of anhydrous Potassium Carbonate (
). Stir at room temperature for 30 minutes to facilitate deprotonation of the lactam nitrogen. -
Alkylation:
-
For Ethyl: Add 1.5 equivalents of Ethyl Iodide (
). -
For Propyl: Add 1.5 equivalents of n-Propyl Iodide (
). -
Note: Iodides are preferred over bromides for faster kinetics in acetone.
-
-
Reaction: Reflux the mixture at 56°C.
-
Validation Step (TLC): Monitor using Ethyl Acetate:Hexane (3:7). The product will appear as a less polar spot (higher
) compared to the NH-starting material. The NH-proton signal (broad singlet >12 ppm) in NMR must disappear to confirm completion.
-
-
Work-up: Filter off the inorganic salts (
/KI) while hot. Evaporate the solvent. Recrystallize from Ethanol/Water.
SAR Decision Logic
When designing a new library, use the following logic tree to decide between ethyl and propyl substitutions.
Caption: Decision matrix for selecting alkyl chain length based on target pocket topology.
References
-
Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. European Journal of Medicinal Chemistry. (2019).
-
Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. (2021).
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. (2022).
-
Inhibition of PDE4 by dihydropyridazinones: SAR analysis. ResearchGate. (2017).
Sources
Reference Standard Qualification Guide: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Executive Summary: The Qualification Imperative
In the development of pyridazinone-based pharmaceuticals—often targeting phosphodiesterase (PDE) inhibition or acting as non-steroidal anti-inflammatory agents—the intermediate 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one serves as a critical quality attribute. Its structural integrity directly impacts the efficacy and safety profile of the final API.
This guide provides a definitive technical framework for qualifying this compound as a Primary Reference Standard . Unlike generic chemical reagents, a qualified reference standard must possess a certified potency value with traceability to SI units. We compare two qualification methodologies: the traditional Mass Balance Approach versus the superior Quantitative NMR (qNMR) method, recommending the latter for its specificity and reduced error propagation.
Technical Profile & Structural Considerations
The compound features a pyridazin-3(2H)-one core with a propyl substituent at the N2 position and a hydroxyl group at C5. This structure presents specific analytical challenges:
-
Tautomerism: The C5-hydroxyl group can exhibit keto-enol tautomerism, potentially complicating HPLC integration if mobile phase pH is not controlled.
-
Hygroscopicity: The polar hydroxyl and carbonyl motifs make the solid state susceptible to moisture uptake, biasing gravimetric assays.
-
Chromophore: The conjugated system provides strong UV absorbance (~280-300 nm), making HPLC-UV a viable purity method, provided the extinction coefficient is consistent across tautomers.
Chemical Identity[1][2][3]
-
IUPAC Name: 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
-
Molecular Formula: C₇H₉ClN₂O₂
-
Molecular Weight: 188.61 g/mol
-
Key Impurities:
-
Des-chloro analog: 5-hydroxy-2-propylpyridazin-3(2H)-one (from incomplete chlorination).
-
Regioisomer: 5-chloro-4-hydroxy-2-propylpyridazin-3(2H)-one (from non-selective cyclization).
-
Comparative Analysis: Mass Balance vs. qNMR
For a primary reference standard, the "Assay" (Potency) is the critical attribute. We compare the two industry-standard approaches.
Method A: Mass Balance (Traditional)
This method calculates potency by subtracting all non-analyte masses from 100%.
graphic Purity × ( 100 % − % H 2 O − % ROI − % Volatiles ) \text{Potency}graphic Purity} \times (100% - %H_2O - %\text{ROI}
-
Pros: Uses widely available instrumentation (HPLC, KF, TGA).
-
Cons:
-
Error Propagation: The uncertainty is the sum of uncertainties from four distinct experiments.
-
Response Factor Assumption: Assumes all organic impurities have the same UV response factor as the main peak (often false for synthesis intermediates).
-
Sample Consumption: Requires >100 mg for TGA, ROI, and KF.
-
Method B: Quantitative NMR (qNMR) - Recommended
This method determines potency directly by comparing the integration of specific proton signals against a NIST-traceable internal standard (IS).
-
Pros:
-
SI Traceability: Direct link to the internal standard (e.g., Maleic Acid, DMSO₂).
-
Specificity: Signals are structurally distinct; impurities with different shifts do not interfere.
-
Speed & Efficiency: A single experiment provides identity and potency.
-
-
Cons: Requires a high-field NMR (>400 MHz) and precise weighing (microbalance).
Performance Data Comparison
| Feature | Mass Balance Approach | qNMR Approach |
| Precision (RSD) | 0.5% - 1.0% | < 0.5% |
| Accuracy | Dependent on impurity UV response | Absolute (Molar Ratio) |
| Sample Required | ~150 mg | ~10 mg |
| Time to Result | 3-5 Days | 4 Hours |
| Bias Risk | High (Hygroscopicity affects KF/TGA) | Low (IS compensates for weighing) |
Detailed Qualification Protocol (qNMR Focus)
The following protocol establishes the 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one as a Primary Reference Standard using qNMR.
Materials
-
Analyte: >100 mg of crude 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (recrystallized).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9%+ purity).
-
Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm (D₂O) or ~6.0 ppm (DMSO-d₆), distinct from the propyl/aromatic signals of the analyte.
-
-
Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS.
Experimental Workflow
-
Solubility Check: Confirm the analyte and IS are fully soluble in DMSO-d₆ at the target concentration (approx. 10 mg/mL).
-
Weighing (Critical Step):
-
Using a calibrated microbalance (readability 0.001 mg), weigh exactly ~10 mg of Analyte (
) and ~10 mg of IS ( ) into the same HPLC vial or weighing boat. -
Note: Do not weigh directly into the NMR tube to avoid static errors.
-
-
Dissolution: Transfer quantitatively to an NMR tube using 0.6 mL DMSO-d₆. Ensure complete dissolution.
-
Acquisition Parameters (Bruker 400 MHz or equivalent):
-
Pulse Angle: 90° (ensure full relaxation).
-
Relaxation Delay (D1): > 5 × T₁ (typically 30-60 seconds). Crucial for quantitative accuracy.
-
Scans (NS): 16 or 32 (sufficient S/N > 250:1).
-
Temperature: 298 K (controlled).
-
Calculation
Calculate the potency (
Where:
- = Integral area.
- = Number of protons contributing to the signal (e.g., 2 for Maleic Acid singlet).
- = Molecular Weight.
- = Mass weighed.
- = Purity (decimal).
Validation Criteria
-
Specificity: No overlapping signals between Analyte and IS.
-
Linearity: Correlation coefficient
across 80-120% concentration range (optional for single-point, mandatory for method validation). -
Robustness: Result unchanged (
) with variation in D1 (30s vs 60s).
Supporting Data: HPLC Purity (Orthogonal Check)
While qNMR provides potency, HPLC is required to profile impurities.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of -OH).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 min.
-
Detection: UV at 285 nm (max absorbance).
Typical Results Table:
| Retention Time (min) | Relative Retention (RRT) | Peak Area % | Assignment |
| 4.2 | 0.35 | 0.15% | Des-chloro impurity |
| 12.1 | 1.00 | 99.20% | Main Analyte |
| 14.5 | 1.20 | 0.45% | Regioisomer (5-Cl-4-OH) |
| 18.0 | 1.49 | 0.20% | Dimer/Oligomer |
Visualizing the Qualification Strategy
The following diagram illustrates the decision matrix for qualifying this reference standard, ensuring a self-validating loop between qNMR and Mass Balance.
Figure 1: Decision tree for Reference Standard Qualification, prioritizing qNMR while using Mass Balance as a confirmatory check.
Synthesis Pathway & Impurity Origin[4]
Understanding the origin of impurities is vital for the "Expertise" pillar of qualification. The propyl group introduction and chlorination steps are key control points.
Figure 2: Synthesis pathway highlighting the origin of critical impurities tracked by HPLC.
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1] Link
-
European Pharmacopoeia (Ph.[2] Eur.). Chapter 5.12. Reference Standards. Link
-
Pauli, G. F., et al. (2014). "The 1H qNMR Method for Purity Assessment of Reference Standards." Journal of Medicinal Chemistry. Link
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link
-
BenchChem. Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one. Application Note. Link
Sources
Reproducibility of Synthesis Methods for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one: A Comparative Guide
Executive Summary
4-Chloro-5-hydroxy-2-alkylpyridazin-3(2H)-ones are highly versatile scaffolds utilized extensively in the development of agrochemicals (such as acaricides and insecticides) and pharmaceutical active ingredients. The 2-propyl substitution provides specific lipophilic properties critical for Structure-Activity Relationship (SAR) optimization. This guide provides an objective, data-driven comparison of the two primary synthetic routes for 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, establishing a highly reproducible, self-validating methodology for process chemists and researchers.
Mechanistic Rationale & Regioselectivity
The synthesis of 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one relies heavily on the distinct electronic environment of the pyridazinone ring. When starting from a 4,5-dichloro-3(2H)-pyridazinone intermediate, the chlorine atom at the 5-position is highly activated toward nucleophilic aromatic substitution (
Causality of Regioselectivity: This activation is driven by the strong electron-withdrawing effect of the adjacent carbonyl group at C-3 and the nitrogen heteroatoms (N-1, N-2). These features stabilize the Meisenheimer complex intermediate during nucleophilic attack. Consequently, alkaline hydrolysis occurs exclusively at C-5, leaving the C-4 chlorine intact and eliminating the need for complex protecting group strategies.
Comparative Analysis of Synthesis Routes
To synthesize the target compound, process chemistry typically evaluates two primary pathways:
-
Route A (The Mucochloric Acid Pathway): Direct condensation of mucochloric acid (MCA) with propylhydrazine under acidic conditions, followed by regioselective alkaline hydrolysis[2].
-
Route B (The Dichloromaleic Anhydride Pathway): Condensation of dichloromaleic anhydride with propylhydrazine to form a pyridazinedione, followed by aggressive chlorination with
and subsequent hydrolysis.
Table 1: Quantitative Comparison of Synthesis Alternatives
| Metric | Route A (MCA Pathway) | Route B (DMA Pathway) | Causality / Scientific Context |
| Overall Yield | 72 - 78% | 45 - 55% | Route A avoids the low-yielding, destructive |
| Purity (Crude) | > 95% | ~ 85% | Route B generates difficult-to-separate regioisomers during chlorination. |
| Atom Economy | High | Low | Route B requires excess chlorinating agents, generating heavy phosphate waste. |
| Scalability | Excellent | Moderate | Route A operates under milder conditions; Route B requires harsh refluxing |
| E-factor | ~ 15 | > 40 | Route A produces significantly less aqueous and organic waste per kg of product. |
Visualizing the Synthetic Logic
Chemical synthesis pathways comparing Route A (MCA) and Route B (DMA).
Self-Validating Experimental Protocol (Route A)
Given the superior atom economy, yield, and environmental profile of Route A, the following step-by-step methodology focuses exclusively on the MCA pathway. This protocol is engineered as a self-validating system, incorporating critical In-Process Controls (IPCs) to guarantee reproducibility[3].
Step-by-step experimental workflow for the MCA-based synthesis.
Step 1: Condensation to 4,5-Dichloro-2-propylpyridazin-3(2H)-one
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 16.9 g (0.1 mol) of mucochloric acid in 150 mL of ethanol[2].
-
Addition: Slowly add 7.4 g (0.1 mol) of propylhydrazine dropwise.
-
Causality: The addition rate must be strictly controlled to maintain the internal temperature between 40-45 °C. Exceeding this temperature promotes the thermal decomposition of the hydrazine and increases the formation of unalkylated byproducts[3].
-
-
Reflux: Heat the mixture to reflux for 4 hours.
-
IPC (Self-Validation): Analyze an aliquot via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the MCA spot (
~0.2) is entirely consumed and replaced by the intermediate ( ~0.6). Do not proceed until MCA is undetectable. -
Isolation: Concentrate the solvent under reduced pressure, add 100 mL of cold water, and filter the resulting pale-yellow precipitate. Dry under vacuum.
Step 2: Regioselective Alkaline Hydrolysis
-
Setup: Suspend 10.3 g (0.05 mol) of the isolated 4,5-dichloro-2-propylpyridazin-3(2H)-one in 50 mL of a 10% (w/v) aqueous NaOH solution[1].
-
Heating: Heat the suspension to 80 °C for exactly 3 hours.
-
Causality: The solid intermediate will gradually dissolve into the aqueous phase as the 5-chloro group is displaced by hydroxide, forming the highly water-soluble sodium salt of the 5-hydroxy product.
-
-
IPC (Self-Validation): Analyze the reaction mixture via HPLC (C18 column, MeCN/H2O). Proceed to the next step only when the intermediate 4,5-dichloro peak area is < 1%.
Step 3: Acidification and Crystallization
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Acidification: Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.0 - 2.0.
-
Causality: The 5-hydroxy group on the pyridazinone ring is highly acidic due to resonance stabilization of the conjugate base with the ring system. If the pH is not lowered sufficiently, the product will remain dissolved as a phenoxide-like sodium salt, resulting in catastrophic yield loss.
-
-
Isolation: Filter the precipitated white to off-white crystals, wash with ice-cold water (3 x 20 mL) to remove residual inorganic salts, and dry in a vacuum oven at 50 °C for 12 hours.
Troubleshooting & Reproducibility Insights
-
Over-hydrolysis: Prolonged heating during Step 2 (> 5 hours) or using excessive NaOH concentrations (> 20%) can lead to the hydrolytic ring-opening of the pyridazinone core, producing acyclic degradation products. Strict adherence to the 3-hour / 10% NaOH parameter is critical for reproducibility.
-
Regioisomer Formation: If a laboratory is forced to utilize Route B due to supply chain issues, be aware that the
chlorination step often yields a mixture of 4,5-dichloro and 5,6-dichloro isomers. Route A completely bypasses this issue because the required regiochemistry is pre-established by the inherent structure of mucochloric acid[2].
References
- 3,4-Dihalo-5-hydroxy-2(5H)
- Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone (EP0169375B1)
- 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it (EP0201765A2)
Sources
- 1. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
Executive Summary & Chemical Profile
This guide defines the safe handling protocols for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one .[1] While specific Safety Data Sheets (SDS) for this exact propyl-derivative may be rare in public databases, its structural analogs (e.g., Pyridaben intermediates, CAS 40890-51-5) dictate a High-Hazard classification.[1]
As a halogenated pyridazinone, this compound functions as a reactive electrophile and a weak acid. It must be treated as a potential corrosive and alkylating agent . The "4-chloro" position is susceptible to nucleophilic aromatic substitution, which drives both its synthetic utility and its toxicity (potential for protein alkylation).[1]
Physiochemical & Hazard Profile (Derived from Analogs)
| Property | Description | Risk Implication |
| Chemical Class | Halogenated Pyridazinone | Nitrogen-rich heterocycle; potential sensitizer.[1] |
| Physical State | Solid (Crystalline Powder) | Inhalation of dust; static charge generation. |
| Reactivity | Nucleophilic substitution (C4-Cl), Acidic (C5-OH) | Incompatible with strong bases and oxidizers.[1] |
| Acute Toxicity | Category 4 (Oral/Dermal) | Harmful if swallowed or in contact with skin. |
| Corrosivity | Category 1B or 2 (Skin/Eye) | Assumption: Causes severe burns/eye damage until proven otherwise. |
| Environmental | Aquatic Acute 1 | Highly toxic to aquatic life (common in pyridazinone pesticides). |
Risk Assessment & PPE Matrix
The "Why" Behind the Gear
Standard lab coats are insufficient. The combination of the lipophilic propyl chain and the reactive chloro-group facilitates dermal absorption.[1] Once absorbed, the compound can alkylate biological macromolecules. Therefore, our PPE strategy focuses on impermeability and respiratory isolation .
PPE Decision Logic
The following diagram illustrates the decision process for selecting Personal Protective Equipment based on the operational scale.
Figure 1: PPE Selection Logic based on operational scale and solvent interaction.[1]
Detailed PPE Requirements
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving: Nitrile (inner) + Nitrile (outer) for solids.[1] Silver Shield laminate for solutions. | Pyridazinones are often dissolved in halogenated solvents (DCM) which permeate nitrile rapidly. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[2] | The C5-hydroxyl group is acidic; dust contact with moist eyes can cause immediate chemical burns.[1] |
| Respiratory | Local Exhaust Ventilation (Fume Hood). | Prevent inhalation of bioactive dusts.[3] |
| Body | Tyvek® Lab Coat or Apron. | Prevent contamination of street clothes; standard cotton may absorb liquids. |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Objective: Minimize dust generation and static discharge.
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/dry. Pyridazinones can carry significant static charge, leading to "jumping" powder.
-
Transfer: Use disposable antistatic weighing boats. Do not use metal spatulas if the compound is potentially wet with acidic residues; use PTFE-coated or ceramic tools.[1]
B. Reaction Setup
Context: This compound is often used as a nucleophile (at O or N) or electrophile (at C-Cl).
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the compound itself is relatively stable, many coupling reactions (e.g., Suzuki, Sonogashira) involving the C-Cl bond require oxygen-free conditions to prevent catalyst deactivation.[1]
-
Solvent Choice: If dissolving in DMF or DMSO, be aware that these solvents enhance skin permeability, carrying the toxic payload into the bloodstream faster.
-
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor release.
C. Quenching & Workup[1]
-
Acid/Base Watch: If using strong bases (e.g., NaH, K2CO3) to deprotonate the C5-OH, the quench will be exothermic. Add acid/water slowly at 0°C.
-
Phase Separation: The propyl group adds lipophilicity. Expect the product to partition into the organic layer (EtOAc or DCM).
-
Waste Segregation: All aqueous washes must be treated as Hazardous Aqueous Waste due to trace aquatic toxicity.
Emergency Response & Spills
Self-Validating Protocol: The response is dictated by the state of the material (Solid vs. Liquid).
Figure 2: Workflow for containing and cleaning spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Immediate Drench. Wash with soap and water for 15 minutes. Pay attention to the area under the fingernails (common retention site for powders).
-
Eye Contact: Rinse cautiously with water for 15 minutes .[4] Remove contact lenses if present.[5][6][7][8] Do not use neutralizing agents in the eye.
Disposal & Decontamination[1][5]
Principle: Destruction of the heterocyclic core is required to eliminate biological activity.
-
Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic".
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol.
-
-
Destruction Method: High-temperature incineration (>1000°C) with scrubber systems is the only approved method to prevent formation of toxic combustion byproducts (NOx, HCl).
-
Glassware Cleaning: Rinse glassware with a dilute alkaline solution (5% NaOH in Methanol) to deprotonate and solubilize residues before standard washing. Caution: This may hydrolyze the C-Cl bond slowly; wear gloves.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248680, 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone (Analog).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridaben and related halogenated pyridazinones. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]
Sources
- 1. CAS 1354455-01-8|5-Chloro-4-(2-Hydroxyethyl)Pyridazin-3-Ol [rlavie.com]
- 2. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mblbio.com [mblbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
